Technical Documentation Center

Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

Core Science & Biosynthesis

Foundational

Physicochemical properties of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

An in-depth technical guide or whitepaper on the core physicochemical properties of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate intended for researchers, scientists, and drug development professionals. Molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core physicochemical properties of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate intended for researchers, scientists, and drug development professionals.

Molecular Overview and Strategic Importance

Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate is a heterocyclic molecule featuring a spirocyclic system, which imparts a three-dimensional architecture. This structural rigidity is a desirable trait in medicinal chemistry as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The diazaspiro[4.5]decane core is a privileged scaffold found in numerous biologically active compounds, including agonists and antagonists for various receptors. The presence of an ethyl group and a benzyl carbamate adds specific lipophilic and hydrogen bonding characteristics that modulate the molecule's overall properties.

Chemical Identity
  • IUPAC Name: Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

  • Chemical Formula: C₁₈H₂₆N₂O₂

  • Molecular Weight: 302.42 g/mol

  • CAS Number: 100735-34-4

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Saturate Phases (n-octanol/water) partition Combine & Shake prep_phases->partition prep_sample Prepare Stock Solution prep_sample->partition separate Separate Phases partition->separate quantify Quantify Concentration (HPLC/UV-Vis) separate->quantify calculate Calculate logP quantify->calculate

Caption: Shake-Flask method workflow for logP determination.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate, the secondary amine is the most basic center, and its protonation state at physiological pH (7.4) is critical for its interaction with biological targets and its solubility.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is determined from the pH at the half-equivalence point.

Analytical Methodologies for Quality and Control

Robust analytical methods are essential to ensure the identity, purity, and stability of the compound throughout the drug development process.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for separating and quantifying components in a mixture. A well-developed HPLC method is crucial for determining the purity of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate.

Step-by-Step HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method provides a baseline for separating the main compound from potential impurities arising from synthesis or degradation.

HPLC_Workflow sample Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column, Detector) sample->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Analysis (Chromatogram) detection->data

Caption: Generalized workflow for HPLC analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals would include aromatic protons from the benzyl group, aliphatic protons from the spirocyclic core and the ethyl group, and a characteristic signal for the benzylic CH₂.

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) in positive mode is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 303.42.

  • Tandem MS (MS/MS) can be used to fragment this ion to confirm the structure. A likely fragmentation would be the loss of the benzyl group.

Synthesis and Purification Overview

A plausible synthetic route involves the construction of the diazaspiro[4.5]decane core followed by functionalization.

Synthesis_Pathway start Precursor A (e.g., Piperidone derivative) step1 Reductive Amination start->step1 reagent1 Reagent B (e.g., Ethylamine) reagent1->step1 intermediate Intermediate Spirocycle step1->intermediate step2 N-Protection intermediate->step2 reagent2 Benzyl Chloroformate reagent2->step2 product Final Product step2->product

Caption: A conceptual synthetic pathway for the target molecule.

Purification Strategy: Column Chromatography

Purification of the final compound is typically achieved using silica gel column chromatography.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion and Forward-Looking Statement

Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate possesses physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its predicted lipophilicity and polar surface area are within the ranges typically associated with good oral bioavailability. However, its low aqueous solubility and basicity will need to be carefully considered in formulation development and in understanding its behavior in the physiological environment. The analytical and purification methods outlined here provide a solid foundation for ensuring the quality and consistency of this compound in preclinical studies. Future work should focus on obtaining experimental validation of the predicted properties and exploring its biological activity in relevant assays.

References

  • OECD Test Guideline No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Veber, D. F., et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. [Link]

Exploratory

Structural Analysis and Stereochemistry of 6-Ethyl-1,7-diazaspiro[4.5]decane Ring Systems: A Comprehensive Technical Guide

Executive Summary Modern medicinal chemistry has increasingly pivoted away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional architectures. Spiro scaffolds have been increasingly utilized in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Modern medicinal chemistry has increasingly pivoted away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional architectures. Spiro scaffolds have been increasingly utilized in drug discovery owing to their inherent three-dimensionality and structural novelty[1]. These scaffolds are exceptional tools in drug design, allowing for the fine-tuning of a molecule's conformational and physicochemical properties, including aqueous solubility and metabolic stability[2].

Specifically, the 6-ethyl-1,7-diazaspiro[4.5]decane system represents a highly functionalized, rigidified pharmacophore[3]. However, the introduction of multiple chiral centers within a fused spirocyclic framework presents significant analytical challenges. This guide provides an in-depth, authoritative framework for resolving the stereochemical complexity of this scaffold, detailing the causality behind analytical choices and providing self-validating experimental protocols for researchers and drug development professionals.

Structural Architecture & Stereochemical Dynamics

The 1,7-diazaspiro[4.5]decane core consists of a pyrrolidine (5-membered) ring and a piperidine (6-membered) ring joined orthogonally at a single spiro carbon (C5).

  • Numbering Convention: Following IUPAC nomenclature for spiro systems, numbering begins in the smaller ring adjacent to the spiro center. Thus, N1, C2, C3, and C4 comprise the non-spiro atoms of the pyrrolidine ring. C5 is the spiro center. The larger ring continues with C6, N7, C8, C9, and C10.

  • Stereocenters: The introduction of an ethyl group at C6 creates a second stereocenter adjacent to the inherently chiral spiro center (C5). This results in four possible stereoisomers: (5R, 6R), (5S, 6S), (5R, 6S), and (5S, 6R), which manifest as two diastereomeric pairs (cis and trans relative to the spiro junction).

  • Conformational Logic: The piperidine ring strongly prefers a chair conformation. To minimize 1,3-diaxial steric clashes with the protons at C8 and C10, the bulky C6-ethyl group is thermodynamically driven to occupy an equatorial position[4]. Consequently, the relative orientation of the pyrrolidine ring (axial vs. equatorial bonds extending from C5) defines the overall 3D topography of the diastereomer.

ConformationalAnalysis C5 Spiro Center (C5) R6 Piperidine Ring (Chair Conformation) C5->R6 defines R5 Pyrrolidine Ring (Envelope Conformation) C5->R5 defines Et C6-Ethyl Group (Equatorial Preference) R6->Et dictates Ax 1,3-Diaxial Clashes (Minimized) Et->Ax avoids

Conformational dynamics governing the 6-ethyl-1,7-diazaspiro[4.5]decane core.

Analytical Workflows for Stereochemical Elucidation

Determining the relative and absolute configuration of 6-ethyl-1,7-diazaspiro[4.5]decane requires orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR): While 1D ¹H and ¹³C NMR confirm connectivity, 2D NOESY or ROESY is mandatory for relative stereochemistry. Because the molecular weight of this scaffold is ~168 g/mol , it falls into a tumbling regime where standard NOE signals can approach the zero-crossing point depending on field strength. Thus, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the more robust choice to prevent false-negative cross-peaks.

  • X-ray Crystallography: To transition from relative to absolute configuration, Single-Crystal X-ray Diffraction (SCXRD) utilizing anomalous dispersion is the gold standard. Since the free base is typically an oil or low-melting solid, derivatization into a heavy-atom salt (e.g., hydrochloride) is required to generate a reliable Flack parameter.

ExperimentalWorkflow cluster_0 Phase 1: Isolation & Purity Validation cluster_1 Phase 2: Stereochemical Elucidation N1 Diastereomeric Mixture (6-ethyl-1,7-diazaspiro[4.5]decane) N2 Chiral SFC Separation (Enantiomeric Resolution) N1->N2 N3 LC-MS & 1H-NMR (Purity >98% Confirmed) N2->N3 Validate Purity N4 2D ROESY NMR (Relative Configuration) N3->N4 N5 SCXRD with Anomalous Dispersion (Absolute Configuration) N3->N5 N6 Validated Stereoisomer (e.g., 5R, 6S) N4->N6 Cross-Reference N5->N6 Flack Parameter < 0.1

Self-validating workflow for the stereochemical elucidation of diazaspiro scaffolds.

Self-Validating Experimental Protocols

Protocol 1: 2D ROESY NMR Acquisition and Interpretation

Causality: ROESY is selected over NOESY to guarantee non-zero cross-peaks for mid-sized fragments, ensuring that the absence of a correlation is structurally meaningful rather than an artifact of molecular tumbling.

  • Sample Preparation: Dissolve 15 mg of the purified diastereomer in 600 µL of CDCl₃.

    • Causality: CDCl₃ is a non-polar solvent that minimizes solvent-solute hydrogen bonding, preserving the intrinsic intramolecular conformational preferences of the spirocycle.

    • Self-Validation: Run a preliminary 1D ¹H NMR to confirm purity (>95%) and ensure no residual solvent peaks overlap with the C6-methine or C4-methylene signals.

  • Pulse Calibration: Calibrate the 90° pulse width precisely. An inaccurate pulse will lead to phase distortions in the 2D spectrum, complicating cross-peak integration.

  • Acquisition: Execute a 2D ROESY sequence with a spin-lock mixing time ( τm​ ) of 300 ms. Set the spectral width to cover all proton resonances (typically 0-10 ppm) with a relaxation delay (D1) of 2.0 seconds.

  • Interpretation: Analyze the cross-peaks between the H-6 proton and the H-4a/H-4b protons of the pyrrolidine ring. A strong cross-peak indicates a cis-like spatial proximity, establishing the relative configuration.

Protocol 2: SCXRD for Absolute Configuration

Causality: Mo Kα radiation often fails to produce a strong enough anomalous signal for light-atom structures. Using Cu Kα radiation on a chloride salt maximizes the anomalous scattering, allowing for a definitive assignment of chirality.

  • Salt Formation & Crystallization: Dissolve the free base in diethyl ether and add 1.1 equivalents of ethereal HCl. Recrystallize the resulting solid via vapor diffusion (e.g., methanol/pentane) to yield diffraction-quality single crystals.

    • Causality: Vapor diffusion provides a slow, controlled supersaturation environment, critical for growing defect-free single crystals.

  • Data Collection: Mount a crystal on a diffractometer equipped with a Cu Kα microfocus source ( λ = 1.5418 Å). Collect data at 100 K to minimize thermal motion.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation: Extract the Flack parameter. A value of 0.0(1) confirms the correct absolute configuration, whereas a value of 1.0(1) indicates the inverted enantiomer.

Quantitative Data Presentation

Table 1: Key NMR Data for Relative Stereochemical Assignment (Representative values for the (5R, 6S) equatorial-ethyl conformer)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityKey ROESY Correlations
C4 (Pyrrolidine) 1.85 - 2.1035.4mH-6, H-3
C6 (Piperidine) 2.6562.1ddH-4a, Ethyl-CH₂
C6-Ethyl (CH₂) 1.30 - 1.4522.8mH-6, Ethyl-CH₃
C6-Ethyl (CH₃) 0.9511.2tEthyl-CH₂

Table 2: SCXRD Validation Parameters

ParameterTarget Value for Self-ValidationCausality / Significance
R1 (unweighted R-factor) < 0.05 (5%)Confirms the overall accuracy of the structural model against the raw diffraction data.
wR2 (weighted R-factor) < 0.15 (15%)Accounts for data variance; ensures high-angle reflections are accurately modeled.
Goodness-of-Fit (S) 0.95 - 1.05Validates that the weighting scheme applied during refinement is appropriate.
Flack Parameter 0.00 ± 0.05Statistically confirms the absolute configuration. Values near 0.5 indicate racemic twinning.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL: [Link]

  • Furegati, M., et al. (2019). Spirocycles as Rigidified sp³-Rich Scaffolds for a Fragment Collection. Organic Letters, 21(12), 4415-4419. URL: [Link]

  • de Almeida, A. S., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane. URL: [Link]

Sources

Foundational

Escape from Flatland: The Role of Diazaspiro[4.5]decane Scaffolds in Modern Drug Discovery

Executive Summary In the pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, modern medicinal chemistry has increasingly embraced the "escape from flatland" paradigm—increasing the fraction of sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, modern medicinal chemistry has increasingly embraced the "escape from flatland" paradigm—increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates. Among the most privileged 3D architectures, the diazaspiro[4.5]decane scaffold has emerged as a highly versatile bioisostere for traditional planar or flexible diamines, such as piperazine.

By locking the spatial arrangement of pharmacophores into a rigid, orthogonal geometry, diazaspiro[4.5]decanes reduce entropic penalties upon target binding, improve metabolic stability, and mitigate off-target toxicities (such as hERG liability)[1]. This whitepaper provides a comprehensive technical analysis of this scaffold, exploring its mechanistic advantages, clinical applications, and validated experimental workflows for synthesis and screening.

Mechanistic Rationale: The Bioisosteric Advantage

For decades, the piperazine ring has been a ubiquitous linker and basic center in drug design. However, it carries inherent liabilities:

  • Metabolic Vulnerability: The α -carbons adjacent to the piperazine nitrogens are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, leading to rapid clearance.

  • Toxicity: The high basicity (pKa ~9.0-9.5) of piperazines often leads to phospholipidosis and promiscuous binding to the hERG potassium channel.

  • Conformational Flexibility: The chair-to-boat interconversion of piperazines incurs an entropic penalty when binding to a rigid receptor pocket.

Replacing a piperazine with a diazaspiro[4.5]decane core (e.g., 1,7-, 1,8-, or 2,8-isomers) directly addresses these issues. The spiro-fusion creates a quaternary carbon center that blocks α -oxidation. Furthermore, the orthogonal orientation of the two rings projects substituents into distinct spatial vectors, allowing for precise mapping of complex 3D receptor pockets while subtly lowering the pKa of the basic nitrogens due to altered solvation energies[2].

Clinical and Preclinical Case Studies

Rolapitant (Varubi®): 1,7-Diazaspiro[4.5]decane

Rolapitant is an FDA-approved, highly selective Neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting (CINV)[3]. Its structure features a 1,7-diazaspiro[4.5]decane core.

Causality of Scaffold Choice: Historically, NK-1 antagonists (like aprepitant) suffer from severe drug-drug interactions because they act as strong inhibitors of CYP3A4. The unique steric bulk and spirocyclic geometry of rolapitant allow it to maintain sub-nanomolar affinity for the NK-1 receptor while completely avoiding CYP3A4 inhibition[4]. This structural divergence ensures that rolapitant can be safely co-administered with CYP3A4-metabolized chemotherapeutics without altering their systemic exposure.

NK1_Signaling SubstanceP Substance P (Endogenous Ligand) NK1R NK-1 Receptor (GPCR) SubstanceP->NK1R Binds Rolapitant Rolapitant (1,7-diazaspiro[4.5]decane) Rolapitant->NK1R Competitive Antagonism Gq Gq Protein Activation NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG CaRelease Intracellular Ca2+ Release IP3_DAG->CaRelease Emesis Emetic Reflex (CINV) CaRelease->Emesis Triggers

Figure 1: Mechanism of action of Rolapitant blocking the NK-1 signaling cascade.

Rodatristat Ethyl: 2,8-Diazaspiro[4.5]decane

Rodatristat ethyl is a prodrug utilizing a 2,8-diazaspiro[4.5]decane scaffold, designed as a peripheral inhibitor of Tryptophan Hydroxylase 1 (TPH1) for the treatment of pulmonary arterial hypertension (PAH)[5]. The spirocyclic core provides the necessary rigidity to fit the TPH1 active site while maintaining a polar surface area that restricts blood-brain barrier (BBB) penetration, thereby preventing interference with central serotonin synthesis.

LH1753: 1,8-Diazaspiro[4.5]decane

In the treatment of cystinuria, researchers developed LH1753 by replacing the N-methylpiperazine terminal groups of an earlier lead (LH708) with 1,8-diazaspiro[4.5]decane[6]. This bioisosteric replacement yielded a compound 120 times more potent than L-cystine dimethyl ester (CDME) in inhibiting L-cystine crystallization. The spiro scaffold locked the diamide into a conformation that perfectly mimics the crystal lattice of L-cystine, acting as an optimal "cap" to halt crystal growth.

Quantitative Data Summary

The following table summarizes the PK/PD advantages imparted by the diazaspiro[4.5]decane scaffold across various therapeutic targets.

Compound / LeadScaffold IsomerPrimary TargetIndicationKey Pharmacological Advantage
Rolapitant [3]1,7-diazaspiro[4.5]decaneNK-1 ReceptorCINVUltra-long half-life (~180h); Zero CYP3A4 inhibition.
Rodatristat Ethyl [5]2,8-diazaspiro[4.5]decaneTPH1PAHHigh peripheral selectivity; Esterase-cleaved prodrug.
LH1753 [6]1,8-diazaspiro[4.5]decaneL-Cystine CrystalsCystinuria120x potency increase vs CDME; 22% oral bioavailability.
CT51464 [1]2,8-diazaspiro[4.5]decaneGPIIb-IIIaArterial OcclusionLow protein binding; High cross-species bioavailability.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of the LH1753 cystinuria inhibitor[6].

Synthesis of LH1753 (Cystinuria Inhibitor)

Rationale for Reagent Selection: The coupling of Nα,Nα′ -bis-Boc-L-cystine to the sterically hindered secondary amine of 1-Boc-1,8-diazaspiro[4.5]decane requires a highly efficient coupling reagent. PyAOP is selected over HATU because it avoids the formation of unreactive guanidinium byproducts that commonly occur with hindered spirocyclic amines. Furthermore, 4N HCl in dioxane is chosen for Boc deprotection over Trifluoroacetic acid (TFA) to yield the hydrochloride salt directly, avoiding trifluoroacetate counterions that can artificially alter in vitro crystallization assay kinetics.

Step-by-Step Methodology:

  • Amide Coupling:

    • Dissolve Nα,Nα′ -bis-Boc-L-cystine (1.0 eq) and 1-Boc-1,8-diazaspiro[4.5]decane (2.2 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Add N,N -Diisopropylethylamine (DIEA) (4.0 eq) to the solution and stir for 10 minutes at room temperature to ensure complete deprotonation of the carboxylic acids.

    • Add PyAOP (2.2 eq) in one portion. Stir the reaction mixture at room temperature for 12 hours.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the mass of the bis-coupled protected intermediate is the sole major peak.

    • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous NaHCO3​ , 1M KHSO4​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography ( SiO2​ , Hexanes/EtOAc) to yield the Boc-protected intermediate (~85% yield).

  • Boc Deprotection & Salt Formation:

    • Dissolve the purified intermediate in a minimal amount of anhydrous dichloromethane (DCM).

    • Add 4N HCl in dioxane (10.0 eq per Boc group) dropwise at 0°C.

    • Warm to room temperature and stir for 2 hours.

    • Workup: A white precipitate will form. Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford LH1753 as the hydrochloride salt (73% overall yield)[6].

Synthesis_Workflow Start1 N,N-bis-Boc-L-cystine Coupling Amide Coupling PyAOP, DIEA, DMF (rt, 12h) Start1->Coupling Start2 1-Boc-1,8-diazaspiro[4.5]decane Start2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate 85% Yield Deprotection Boc Deprotection 4N HCl in Dioxane (rt, 2h) Intermediate->Deprotection Product LH1753 (Cystinuria Inhibitor) Deprotection->Product 73% Overall Yield

Figure 2: Two-step synthetic workflow for the generation of LH1753.

In Vitro Pharmacological Validation (Crystallization Assay)

To validate the efficacy of the synthesized diazaspiro[4.5]decane derivative:

  • Prepare a supersaturated solution of L-cystine (4.0 mM) in simulated urine buffer (pH 6.0).

  • Introduce the synthesized LH1753 at varying concentrations (1 μ M to 100 μ M).

  • Incubate at 37°C for 48 hours under continuous agitation.

  • Quantify crystal growth inhibition via optical microscopy and dynamic light scattering (DLS). The rigid spatial projection of the diazaspiro[4.5]decane rings will competitively bind to the growing crystal face, halting nucleation and extension.

Future Perspectives

The diazaspiro[4.5]decane scaffold represents a triumph of rational 3D drug design. As the pharmaceutical industry continues to tackle difficult targets—such as protein-protein interactions (PPIs) and highly conserved kinase pockets—the ability to precisely dictate the spatial vector of pharmacophores without inflating lipophilicity will be paramount. Future applications will likely see this scaffold integrated into Proteolysis Targeting Chimeras (PROTACs) as rigidified linkers to optimize ternary complex formation.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists. PubMed. URL: [Link]

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. URL:[Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • VARUBI™ (rolapitant) tablets, for oral use. FDA Prescribing Information. URL:[Link]

  • Rolapitant Is a Reversible Inhibitor of CYP2D6. PMC - National Institutes of Health. URL:[Link]

  • rodatristat ethyl | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

Sources

Exploratory

Conformational Rigidity of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are increasingly prevalent in modern drug discovery, offering a unique three-dimensional architecture that can enhance target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are increasingly prevalent in modern drug discovery, offering a unique three-dimensional architecture that can enhance target specificity and improve pharmacokinetic properties.[1][2] The conformational rigidity of these systems is a critical determinant of their biological activity. This guide provides a comprehensive technical overview of the methodologies used to assess the conformational rigidity of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate in aqueous solutions. We will explore both computational and experimental approaches, offering insights into the underlying principles and practical execution of these techniques. This document serves as a roadmap for researchers seeking to understand and modulate the conformational behavior of this and similar diazaspiro[4.5]decane systems in the context of drug development.

Introduction: The Significance of Conformational Rigidity in Drug Design

The three-dimensional shape of a molecule is intrinsically linked to its biological function. For a drug molecule to exert its therapeutic effect, it must adopt a specific conformation to bind effectively to its biological target.[3] While some degree of flexibility can be advantageous for target engagement, excessive conformational freedom can lead to a decrease in binding affinity and selectivity, resulting in off-target effects.[1]

Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a compelling solution to this challenge.[4] The inherent structural constraints of the spirocyclic core limit the number of accessible conformations, thereby pre-organizing the molecule for optimal target interaction.[1][4] This "conformational restriction" can lead to a number of desirable properties in drug candidates, including:

  • Enhanced Potency and Selectivity: By reducing the entropic penalty of binding, a more rigid molecule can exhibit higher affinity for its target.[5]

  • Improved Metabolic Stability: A constrained conformation can shield metabolically labile sites from enzymatic degradation.

  • Favorable Physicochemical Properties: The introduction of a spirocenter can fine-tune properties such as solubility and lipophilicity.[2]

Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate, the subject of this guide, is a representative example of this promising class of molecules. Understanding its conformational behavior in an aqueous environment is paramount for predicting its biological activity and guiding further optimization efforts.

Structural Analysis of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

The core of the molecule is a 1,7-diazaspiro[4.5]decane system, which consists of a pyrrolidine ring and a piperidine ring fused at a spirocyclic carbon. The conformational flexibility of this core is influenced by several factors:

  • The Pyrrolidine Ring: Saturated five-membered rings like pyrrolidine are not planar and exist in a dynamic equilibrium between various "puckered" conformations, primarily the envelope and twist forms.[6][7] The energy barrier between these conformations is relatively low, allowing for rapid interconversion.

  • The Piperidine Ring: Six-membered rings such as piperidine predominantly adopt a more rigid chair conformation to minimize steric strain.[6] However, boat and twist-boat conformations are also possible, though generally higher in energy.[8]

  • Substituent Effects: The benzyl carboxylate group on the piperidine nitrogen and the ethyl group on the adjacent carbon will significantly influence the conformational equilibrium. These bulky substituents will have preferred orientations (axial vs. equatorial) to minimize steric hindrance.

  • The Spirocyclic Junction: The spirocyclic carbon introduces significant conformational constraints, locking the relative orientations of the two rings.

The interplay of these structural features dictates the overall shape and rigidity of the molecule.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for predicting and analyzing the conformational landscape of molecules.[9][10] A multi-faceted approach, combining different levels of theory, is often the most effective strategy.

Molecular Mechanics (MM) and Conformational Search

The initial exploration of the potential energy surface is typically performed using molecular mechanics force fields. This method provides a computationally inexpensive way to generate a large number of possible conformations.

Experimental Protocol: Conformational Search

  • Structure Building: Construct the 3D structure of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate using a molecular modeling software.

  • Force Field Selection: Choose a suitable force field, such as MMFF94 or OPLS3e, which are well-parameterized for organic molecules.

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, Low-Mode) to explore the rotational space of all single bonds.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local energy minimum.

  • Clustering and Analysis: Group the resulting conformers based on their geometry and energy to identify the low-energy conformational families.

Density Functional Theory (DFT) for Refined Energetics

The geometries and relative energies of the low-energy conformers identified by molecular mechanics should be refined using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).[9][10]

Experimental Protocol: DFT Optimization and Energy Calculation

  • Input Preparation: Use the coordinates of the low-energy conformers from the MM search as starting points for DFT calculations.

  • Method and Basis Set Selection: A common choice for this type of molecule is the B3LYP functional with a 6-31G(d) or larger basis set.

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Calculation: Determine the single-point energies of the optimized conformers using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.

  • Solvation Model: To simulate the aqueous environment, incorporate an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While MM and DFT provide static pictures of the conformational landscape, Molecular Dynamics (MD) simulations can reveal the dynamic behavior of the molecule in a solvent over time.[11][12][13]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the lowest energy conformer of the molecule in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models).

  • Force Field Parameterization: Ensure that the chosen force field has accurate parameters for the molecule.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 298 K or 310 K) and equilibrate the pressure to 1 atm. This involves a series of simulations with restraints on the solute that are gradually removed.

  • Production Run: Once the system is equilibrated, run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformational states, the transitions between them, and key structural parameters such as dihedral angles and interatomic distances.

Table 1: Summary of Computational Methods for Conformational Analysis

MethodStrengthsWeaknessesTypical Application
Molecular Mechanics (MM) Computationally fast, good for large systemsAccuracy is dependent on the force field parameterizationInitial conformational search and screening
Density Functional Theory (DFT) High accuracy for geometries and relative energiesComputationally expensive, not suitable for large-scale dynamicsRefinement of low-energy conformers and calculation of spectroscopic properties
Molecular Dynamics (MD) Provides a dynamic picture of conformational behavior in solutionComputationally intensive, results can be sensitive to force field and simulation timeStudying conformational equilibria, solvent effects, and binding processes

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the three-dimensional structure and dynamics of molecules in solution.[14][15]

1D and 2D NMR Techniques

A combination of 1D (¹H, ¹³C) and 2D NMR experiments can provide detailed information about the connectivity and spatial proximity of atoms in the molecule.

  • ¹H NMR: Chemical shifts and coupling constants of protons are sensitive to their local electronic environment and dihedral angles, respectively.

  • ¹³C NMR: Provides information about the carbon skeleton and can be used to identify the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a pure sample of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate in a suitable deuterated solvent (e.g., D₂O or a mixture of D₂O and a co-solvent to improve solubility).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer.

  • Spectral Assignment: Use the combination of COSY, HSQC, and HMBC spectra to assign all the proton and carbon signals.

  • NOE Analysis: Analyze the cross-peaks in the NOESY spectrum to identify through-space interactions between protons. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.

  • Structure Calculation: Use the distance restraints derived from the NOE data, along with dihedral angle restraints from coupling constants, as input for a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of conformers that are consistent with the experimental data.

Integrated Analysis and Visualization

The most comprehensive understanding of the conformational rigidity of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate is achieved by integrating the results from both computational and experimental methods.

Correlating Theory and Experiment

The theoretically predicted low-energy conformers should be compared with the experimentally determined structure. For example, the distances between protons in the DFT-optimized structures can be compared with the NOE-derived distance restraints. Similarly, theoretical NMR chemical shifts can be calculated using DFT and compared with the experimental values to validate the predicted conformers.[16][17]

Visualizing Conformational Equilibria

Graphviz can be used to create diagrams that illustrate the key conformational equilibria and the experimental workflow.

Conformational_Equilibrium cluster_piperidine Piperidine Ring Conformations cluster_pyrrolidine Pyrrolidine Ring Conformations Chair Chair TwistBoat Twist-Boat Chair->TwistBoat High Energy Barrier Overall Overall Molecular Conformation (Dominant Species in Aqueous Solution) Chair->Overall Envelope Envelope Twist Twist Envelope->Twist Low Energy Barrier Envelope->Overall

Caption: Predicted conformational equilibria of the piperidine and pyrrolidine rings.

Experimental_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation MM Molecular Mechanics (Conformational Search) DFT DFT Optimization (Refined Energetics) MM->DFT MD Molecular Dynamics (Dynamic Behavior in Water) DFT->MD Structure 3D Structure Determination MD->Structure Comparison & Validation Synthesis Molecule Synthesis NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR NMR->Structure

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational rigidity of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate in aqueous solution is a complex interplay of the inherent flexibility of the pyrrolidine and piperidine rings, the steric influence of the substituents, and the constraints imposed by the spirocyclic junction. A comprehensive investigation, employing a synergistic combination of computational modeling and experimental NMR spectroscopy, is essential for a thorough understanding of its conformational preferences. The methodologies outlined in this guide provide a robust framework for researchers to characterize the three-dimensional structure and dynamics of this and other spirocyclic drug candidates, thereby accelerating the design and development of novel therapeutics with improved efficacy and safety profiles.

References

  • Ghahremanpour, M. M., et al. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[1][6][10]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure and Dynamics, 39(10), 3568-3581. [Link]

  • Ghahremanpour, M. M., et al. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[1][6][10]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. PubMed. [Link]

  • Kitt, T. A., et al. (2020). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications, 11(1), 357. [Link]

  • Cooley, R. B., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society, 147(34), 14833-14841. [Link]

  • Martel, S. R., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 152-198. [Link]

  • D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652. [Link]

  • SpiroChem. Macrocycles. [Link]

  • Aitken, R. A., et al. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc, 2002(3), 63-70. [Link]

  • Osorio-Martinez, C., et al. (2011). Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Journal of Computational Chemistry, 32(14), 3048-3057. [Link]

  • Brown, D. G., & Boström, J. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Journal of Medicinal Chemistry, 59(10), 4443-4458. [Link]

  • Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Universidade Estadual de Campinas. [Link]

  • Zallocchi, M., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

  • Grimbladt, B., et al. (2019). Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. Chemistry–A European Journal, 25(63), 14348-14355. [Link]

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. [Link]

  • I. V. S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

  • de la Figuera, N., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6290-6299. [Link]

  • Papaspyrou, M., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • Srisook, E., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Heterocycles, 105(1), 486-494. [Link]

  • Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

  • IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • MDPI. (2022). Molecular Dynamics Simulation of Association Processes in Aqueous Solutions of Maleate Salts of Drug-like Compounds: The Role of Counterion. [Link]

  • Semantic Scholar. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Indepe. [Link]

  • Tuckerman, M., & Marx, D. (1996). Ab Initio Molecular Dynamics Simulations. The Journal of Physical Chemistry, 100(31), 13079-13093. [Link]

  • ResearchGate. (2009). 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione. [Link]

  • ACS Publications. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Strategic Deployment of Cbz-Protected Diazaspiro[4.5]decane Scaffolds in Combinatorial Library Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel therapeutic agents is increasingly reliant on the exploration of unique chemical spaces. Spirocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is increasingly reliant on the exploration of unique chemical spaces. Spirocyclic scaffolds, particularly diazaspiro[4.5]decanes, have emerged as privileged structures in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target affinity and superior physicochemical properties.[1][2] This guide provides a comprehensive overview of the synthesis and application of Carboxybenzyl (Cbz)-protected diazaspiro[4.5]decane building blocks for the efficient construction of compound libraries. We will delve into the strategic rationale for employing the Cbz protecting group, provide detailed, field-proven protocols for synthesis and deprotection, and illustrate how these building blocks serve as pivotal starting points for solid-phase library synthesis, empowering the rapid discovery of next-generation therapeutics.

The Strategic Imperative for Spirocyclic Scaffolds and Robust Protection

In modern drug discovery, moving beyond "flat" aromatic structures is a key strategy for improving selectivity and overcoming challenges related to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The diazaspiro[4.5]decane core offers a rigid, three-dimensional framework that projects substituents into distinct vectors of chemical space, enhancing the potential for specific and high-affinity interactions with biological targets.[2]

Combinatorial chemistry provides the engine for exploring the vast chemical diversity that can be built upon such scaffolds.[3][4] However, the success of any multi-step library synthesis hinges on a meticulously planned protecting group strategy. The ideal protecting group must be robust enough to withstand a variety of reaction conditions yet be removable under mild conditions that do not compromise the integrity of the core structure or its appended functionalities.

The Carboxybenzyl (Cbz or Z) group is an exemplary choice for protecting the nitrogen atoms of the diazaspiro[4.5]decane core.[5] Its principal advantages include:

  • Broad Stability: The Cbz group is stable to a wide range of non-reductive conditions, including those used for many standard coupling reactions in library synthesis.[5]

  • Orthogonality: It can be selectively removed in the presence of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are cleaved under acidic and basic conditions, respectively.

  • Mild Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a remarkably mild and clean process that yields the free amine, toluene, and carbon dioxide as byproducts.[6] Alternative non-reductive methods also exist for sensitive substrates.[7][8][9]

Synthesis of a Mono-Protected Diazaspiro[4.5]decane Building Block

A versatile building block for library synthesis is a diazaspiro[4.5]decane scaffold where one nitrogen is protected (e.g., with Cbz) and the other is available for derivatization. A common and efficient route to such structures involves a multi-step synthesis starting from a commercially available piperidone derivative. The following workflow illustrates a generalized approach to a 1,8-diazaspiro[4.5]decane building block.

G cluster_0 Synthetic Workflow A N-Cbz-4-piperidone B Strecker Reaction (KCN, NH4Cl) A->B C α-Amino Nitrile Intermediate B->C D Reduction of Nitrile (e.g., LiAlH4) C->D E Diamino Intermediate D->E F Intramolecular Cyclization (e.g., with a carbonyl source like CDI) E->F G Cbz-Protected 1,8-Diazaspiro[4.5]decan-2-one F->G

Caption: Generalized workflow for synthesizing a Cbz-protected diazaspiro[4.5]decanone.

This synthetic pathway is logical and robust. The initial Strecker reaction efficiently installs the requisite amino and nitrile functionalities. Subsequent reduction of the nitrile to a primary amine, followed by intramolecular cyclization, forges the second heterocyclic ring to complete the spirocyclic core. The Cbz group on the piperidone nitrogen remains intact throughout this sequence, yielding the desired mono-protected building block ready for library synthesis.

Application in Solid-Phase Library Synthesis

Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to a mere filtration and washing process.[10][11] The Cbz-protected diazaspiro[4.5]decane building block is ideally suited for this methodology.

The general strategy involves anchoring the building block to a solid support via its free amine, followed by a sequence of deprotection and coupling steps to introduce diversity.

G cluster_1 Library Synthesis Workflow Resin Solid Support (Resin Bead) Couple1 Coupling Step 1: Attach to Resin Resin->Couple1 Start Mono-Cbz-Protected Diazaspirodecane Start->Couple1 Free Amine Reacts Deprotect Cbz Deprotection (Hydrogenolysis) Couple1->Deprotect Diversity1 R1 Building Blocks (e.g., Carboxylic Acids) Diversity1->Couple1 Couple2 Coupling Step 2: Add Diversity Deprotect->Couple2 Newly Freed Amine Reacts Cleave Cleavage from Resin (e.g., TFA) Couple2->Cleave Diversity2 R2 Building Blocks (e.g., Acyl Chlorides) Diversity2->Couple2 Library Final Compound Library (Diverse R1 and R2) Cleave->Library

Caption: Workflow for solid-phase library synthesis using a diazaspiro[4.5]decane scaffold.

This "split-and-pool" approach allows for the exponential generation of unique compounds. By using a diverse set of building blocks at both the initial attachment (or first coupling) and the second coupling step, a vast and structurally rich library can be constructed around the core diazaspiro[4.5]decane scaffold.

Core Experimental Protocols

The following protocols are provided as self-validating systems, grounded in established chemical principles.

Protocol 1: Cbz-Protection of an Amine

This protocol describes the standard procedure for introducing the Cbz protecting group onto a primary or secondary amine using benzyl chloroformate.[6][9]

  • Materials:

    • Amine substrate (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Base: Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

    • Solvent: Dichloromethane (DCM) or a biphasic system like Dioxane/Water.

    • 1 M Hydrochloric Acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amine substrate (1.0 eq) in the chosen solvent system in a round-bottom flask equipped with a stir bar.

    • Add the base (e.g., NaHCO₃, 3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The causality here is critical: slow addition prevents side reactions and potential di-acylation or decomposition of the Cbz-Cl, which can be hydrolyzed under basic conditions.[9]

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up:

      • If using a biphasic system, separate the layers. Extract the aqueous layer with DCM (2x).

      • If using DCM, add water to the reaction mixture and separate the layers.

      • Combine all organic layers and wash sequentially with 1 M HCl (to remove excess base), water, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Cbz-Deprotection Methodologies

The choice of deprotection method is dictated by the functional groups present in the rest of the molecule.

A. Catalytic Hydrogenolysis (Preferred Method)

This is the mildest and most common method for Cbz removal.[5][6] It is not suitable for molecules containing other reducible groups like alkenes, alkynes, or some nitro groups.

  • Materials:

    • Cbz-protected substrate (1.0 eq)

    • Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

    • Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator.

  • Procedure:

    • Dissolve the Cbz-protected compound in the solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) if dry.

    • Securely attach a hydrogen balloon to the flask or place it in a Parr apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.

    • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (1 atm is usually sufficient).

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-16 hours.

    • Work-up:

      • Carefully vent the hydrogen and purge the flask with nitrogen.

      • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The causality is to prevent the fine palladium particles from contaminating the product.

      • Wash the Celite pad thoroughly with the reaction solvent.

      • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for the next step without further purification.

B. Acidic Cleavage (Alternative Method)

This method is suitable for substrates that are incompatible with hydrogenation but stable to strong acid.[9][12]

  • Materials:

    • Cbz-protected substrate (1.0 eq)

    • Reagent: 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

    • Diethyl ether

  • Procedure:

    • Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid (if necessary) in a flask.

    • Add the HBr/AcOH solution (typically a 5-10 fold excess) at room temperature. Gas evolution (CO₂) should be observed.

    • Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

    • Work-up:

      • Upon completion, add a large volume of cold, dry diethyl ether to precipitate the product as its hydrobromide salt.

      • Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

      • The free amine can be obtained by neutralizing the salt with a suitable base.

Quantitative Data Summary

The efficiency of these core reactions is consistently high when protocols are followed with precision.

Reaction Key Reagents Typical Solvents Temperature Time (h) Yield (%)
Cbz-Protection Benzyl Chloroformate, NaHCO₃Dioxane/H₂O, DCM0 °C to RT2 - 12>90%
Cbz-Deprotection (Hydrogenolysis) H₂, 10% Pd/CMeOH, EtOHRoom Temp.1 - 16>95%
Cbz-Deprotection (Acidic) 33% HBr in AcOHAcetic AcidRoom Temp.1 - 485-95%

Conclusion

Cbz-protected diazaspiro[4.5]decane building blocks represent a powerful convergence of scaffold-based design and robust synthetic methodology. Their inherent three-dimensionality provides a valuable starting point for exploring novel chemical space, while the stability and reliable cleavage of the Cbz group make them highly amenable to the rigors of high-throughput library synthesis. By mastering the synthesis and manipulation of these building blocks, researchers in drug development are well-equipped to accelerate the discovery of innovative compounds with enhanced therapeutic potential.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
  • (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry.
  • (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
  • (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.
  • (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
  • (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry.
  • (n.d.). Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis. Benchchem.
  • (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • (n.d.). Solid Phase Synthesis. Source not specified.
  • (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • Rodriguez, E. B. (n.d.). Combinatorial Chemistry: Concepts, Strategies and Applications. Transactions of the National Academy of Science & Technology Philippines.
  • (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
  • (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
  • (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI.
  • (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES.
  • (2014). Solid-phase peptide synthesis. Source not specified.
  • (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Source not specified.
  • Clairoux, A. (2024). Combinatorial Chemistry: Innovations and Applications. Journal of Medicinal and Organic Chemistry.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.
  • (2022). Identification of a Novel 2,8-Diazaspiro[4.

Sources

Exploratory

The Compass to Clinical Candidacy: A Technical Guide to the Pharmacokinetic Profiling of 1,7-Diazaspiro[4.5]decane Based Compounds

For: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Three-Dimensional Landscape of Drug Development with 1,7-Diazaspiro[4.5]decane Scaffolds The relentless pursuit of novel thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Three-Dimensional Landscape of Drug Development with 1,7-Diazaspiro[4.5]decane Scaffolds

The relentless pursuit of novel therapeutics has driven medicinal chemists to "escape from flatland," a paradigm shift towards molecules with greater three-dimensional complexity.[1] Spirocyclic scaffolds, particularly diazaspirocycles, are at the forefront of this movement, offering a rigid molecular framework that can enhance target engagement, improve metabolic stability, and confer favorable physicochemical properties.[2] Among these, the 1,7-diazaspiro[4.5]decane core, which features a shared carbon atom between a pyrrolidine and a piperidine ring, presents a unique and compelling architecture for interrogating complex biological targets.[1]

However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition.[3] This in-depth technical guide provides a comprehensive framework for the robust pharmacokinetic profiling of 1,7-diazaspiro[4.5]decane-based compounds. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to provide a strategic and logical approach to understanding the absorption, distribution, metabolism, and excretion (ADME) of this important class of molecules. We will delve into the causality behind experimental choices, ensuring that each step provides a clear and actionable data point in the decision-making process.

The Strategic Imperative: An Integrated In Vitro and In Vivo Approach

A successful pharmacokinetic profiling campaign is not a linear process but an iterative cycle of in vitro characterization, in vivo validation, and data integration.[4] Early in vitro ADME assays are essential for identifying potential liabilities, guiding compound optimization, and prioritizing the most promising candidates for in vivo testing.[5] The data generated from these initial screens are then used to design informative in vivo studies, with the ultimate goal of establishing a clear in vitro-in vivo correlation (IVIVC).[6][7] This integrated approach allows for the confident prediction of human pharmacokinetics and informs the design of safe and effective clinical trials.[5]

Part 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays designed to assess the fundamental physicochemical and biochemical properties of the 1,7-diazaspiro[4.5]decane-based compounds.

Physicochemical Properties: The Bedrock of Bioavailability

Aqueous Solubility: A compound must be in solution to be absorbed. Kinetic and thermodynamic solubility assays are fundamental starting points.

  • Kinetic Solubility: Measures the solubility of a compound from a DMSO stock solution upon dilution in an aqueous buffer. This is a high-throughput screen suitable for early-stage discovery.

  • Thermodynamic Solubility: Measures the solubility of the solid form of a compound in an aqueous buffer at equilibrium. This provides a more accurate measure of a compound's intrinsic solubility.

Lipophilicity (LogD): The LogD (distribution coefficient at a specific pH, typically 7.4) is a critical determinant of a compound's ability to permeate biological membranes. It is a balance between solubility and permeability.

Absorption Potential: Crossing the Intestinal Barrier

The Caco-2 permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.[7] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[8]

Experimental Protocol: Caco-2 Permeability Assay [6][9]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable polycarbonate membrane in a transwell plate and cultured for 21 days to allow for differentiation and the formation of tight junctions.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω·cm² is generally considered acceptable.[9]

  • Compound Application: The test compound (typically at 10 µM) is added to either the apical (A) or basolateral (B) chamber of the transwell plate.

  • Sampling: Aliquots are taken from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

Data Interpretation:

  • Papp (A to B): Predicts the rate of absorption from the gut into the bloodstream.

  • Efflux Ratio (Papp (B to A) / Papp (A to B)): An efflux ratio > 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.

Diagram: In Vitro ADME Screening Workflow

ADME_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_decision Decision Gate cluster_in_vivo In Vivo PK Studies Solubility Aqueous Solubility (Kinetic & Thermodynamic) Permeability Permeability (Caco-2 Assay) Solubility->Permeability LogD Lipophilicity (LogD @ pH 7.4) LogD->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition PPB Plasma Protein Binding (Equilibrium Dialysis) CYP_Inhibition->PPB Decision Go/No-Go for In Vivo PPB->Decision Rodent_PK Rodent Pharmacokinetics (PO & IV) Decision->Rodent_PK Proceed

Caption: A typical workflow for in vitro ADME screening to guide the selection of compounds for in vivo pharmacokinetic studies.

Metabolic Stability: Predicting a Compound's Lifespan

Metabolic stability assays assess the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver.[10] These assays are crucial for predicting in vivo clearance.[11] For 1,7-diazaspiro[4.5]decane-based compounds, the pyrrolidine and piperidine rings can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[12] However, the rigid spirocyclic nature of these compounds can also shield them from metabolic attack, potentially leading to improved stability, as has been observed in some 2,8-diazaspiro[4.5]decan-1-one derivatives.[13]

Experimental Protocol: Liver Microsomal Stability Assay [10][14]

  • Incubation Mixture Preparation: A mixture containing liver microsomes (human or from preclinical species), the test compound (typically 1 µM), and a phosphate buffer is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Data Interpretation:

  • High Metabolic Stability (long t1/2, low CLint): Suggests that the compound is likely to have low clearance and a long half-life in vivo.

  • Low Metabolic Stability (short t1/2, high CLint): Indicates that the compound is rapidly metabolized and may have high clearance and a short half-life in vivo.

Drug-Drug Interaction Potential: CYP450 Inhibition

It is critical to assess whether a new drug candidate inhibits the activity of major CYP450 enzymes, as this can lead to clinically significant drug-drug interactions.[15] Fluorogenic CYP450 inhibition assays are a high-throughput method for this purpose.[16]

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay [15]

  • Reagent Preparation: Recombinant human CYP450 enzymes, a fluorogenic substrate specific for each isozyme, and an NADPH regeneration system are prepared.

  • Incubation: The test compound at various concentrations is pre-incubated with the CYP450 enzyme and the NADPH regeneration system.

  • Reaction Initiation: The fluorogenic substrate is added to start the reaction.

  • Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence of the product is measured over time using a plate reader.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Distribution Characteristics: Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to interact with its target.[5] Equilibrium dialysis is the gold standard method for determining plasma protein binding.[17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [18]

  • Device Preparation: A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.

  • Sample Addition: The test compound is added to plasma (human or from preclinical species) and placed in one chamber. Buffer is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking to allow the unbound compound to equilibrate across the membrane.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated.

Table 1: Hypothetical In Vitro ADME Data for 1,7-Diazaspiro[4.5]decane Analogs

Compound IDKinetic Solubility (µM)LogD @ pH 7.4Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioHLM Stability (t₁/₂) (min)CYP3A4 IC₅₀ (µM)Plasma Protein Binding (%)
DS-001 >1001.815.21.2>120>5085
DS-002 552.58.53.5451295
DS-003 153.22.11.590>5099

Part 2: In Vivo Pharmacokinetic Evaluation

Compounds with a promising in vitro ADME profile are advanced to in vivo pharmacokinetic studies, typically in rodents (mice or rats).[19] These studies provide critical information on how the compound behaves in a whole organism.[20]

Study Design and Execution

A typical in vivo PK study involves administering the compound by both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Preparation: Male Sprague-Dawley rats are cannulated (e.g., in the jugular vein for blood sampling) and allowed to recover. Animals are fasted overnight before dosing.

  • Dosing:

    • IV Group: The compound is administered as a bolus injection via the tail vein (e.g., 1 mg/kg).

    • PO Group: The compound is administered by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

Bioanalytical Method Validation

The reliability of in vivo PK data is critically dependent on the accuracy and precision of the bioanalytical method used to measure drug concentrations in plasma. A full validation according to regulatory guidelines should include assessments of:

  • Selectivity and Specificity

  • Linearity, Accuracy, and Precision

  • Recovery and Matrix Effects

  • Stability (freeze-thaw, short-term, long-term)

Pharmacokinetic Parameter Calculation and Interpretation

The plasma concentration-time data are used to calculate key pharmacokinetic parameters through non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
CL Clearance (rate of drug removal from the body)
Vd Volume of distribution (apparent volume into which the drug distributes)
t1/2 Half-life (time for plasma concentration to decrease by half)
F (%) Bioavailability (fraction of the oral dose that reaches systemic circulation)

Diagram: Integrated Pharmacokinetic Analysis

PK_Analysis cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_modeling Modeling & Correlation cluster_prediction Human PK Prediction invitro_data Metabolic Stability (CLint) Permeability (Papp) Solubility IVIVC Establish In Vitro-In Vivo Correlation (IVIVC) invitro_data->IVIVC invivo_data Plasma Concentration vs. Time (PO & IV) PK_params Calculate PK Parameters (AUC, CL, Vd, t1/2, F) invivo_data->PK_params PK_params->IVIVC Human_PK Predict Human Pharmacokinetics & First-in-Human Dose IVIVC->Human_PK

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The incorporation of spiro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The incorporation of spirocyclic scaffolds into drug discovery pipelines has accelerated due to their ability to increase the fraction of sp³ carbons ( Fsp3​ ), thereby improving metabolic stability, solubility, and three-dimensional target engagement[1]. The 1,7-diazaspiro[4.5]decane system is a highly valued conformationally restricted diamine.

Synthesizing highly substituted derivatives, such as Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate , presents unique stereochemical and chemoselective challenges. The presence of the 6-ethyl group adjacent to the N7 position introduces significant steric hindrance, requiring carefully optimized conditions for both the core construction and the subsequent regioselective protection steps.

This application note details a validated, three-stage synthetic workflow. We leverage a stereoselective aza-Henry reaction utilizing Ellman’s auxiliary to establish the spiro-quaternary center and the C6 stereocenter[2][3], followed by global reduction and orthogonal protecting group manipulation.

Synthetic Workflow & Logical Architecture

The synthesis is designed as a self-validating system where the intermediates at each stage can be isolated and characterized to ensure high diastereomeric purity before proceeding.

SynthesisRoute A Chiral Sulfinyl Imine Precursor B 6-Ethyl Spiro-dione Intermediate A->B aza-Henry Addition & Lactamization C 1-Boc-6-Ethyl Spiro-diamine B->C 1. LiAlH4 Reduction 2. Selective Boc2O D Target Compound (N7-Cbz, N1-H) C->D 1. CbzCl, DIPEA 2. Acidic Deprotection

Figure 1: Retrosynthetic workflow for the target diazaspirodecane scaffold.

Step-by-Step Experimental Protocols

Stage 1: Construction of the 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione Core

Objective: Establish the quaternary spiro center (C5) and the adjacent ethyl-bearing stereocenter (C6) via a highly stereoselective aza-Henry reaction[3].

Causality & Mechanistic Insight: The use of a chiral N-tert-butanesulfinyl imine dictates the facial selectivity of the incoming nitroalkane nucleophile. The bulky sulfinyl group effectively shields one face of the imine, ensuring high diastereomeric ratios (dr > 95:5). Subsequent reduction of the nitro group triggers a spontaneous intramolecular lactamization to form the spiro-dione.

Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under argon, add the chiral N-tert-butanesulfinyl imine derived from 1-ethyl-4-oxopiperidine (10.0 mmol) and dry THF (50 mL).

  • Nucleophilic Addition: Cool the solution to -78 °C. Slowly add a pre-formed enolate of ethyl 4-nitrobutanoate (12.0 mmol, generated via LiHMDS) dropwise over 30 minutes.

  • Quench & Isolate: Stir at -78 °C for 4 hours. Quench with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 × 50 mL). Concentrate the organic layer.

  • Nitro Reduction & Cyclization: Dissolve the crude aza-Henry adduct in MeOH (40 mL). Add Zn dust (50 mmol) and 1M HCl (50 mL) at 0 °C. Stir for 12 hours at room temperature. The reduction of the nitro group to an amine prompts spontaneous attack on the adjacent ester, forming the lactam ring.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography (DCM/MeOH 9:1) to yield the spiro-dione.

Stage 2: Global Reduction and Orthogonal Protection (N1-Boc)

Objective: Reduce the dione to a fully saturated diamine and selectively protect the sterically more hindered N1 position.

Causality & Mechanistic Insight: Lithium aluminum hydride (LiAlH₄) is required to reduce the highly stable lactam carbonyls. Following reduction, the N1 position (adjacent to the quaternary spiro center) is selectively protected with a Boc group. While N1 is more sterically hindered than N7, thermodynamic control during the Boc protection in specific solvent systems allows for the isolation of the N1-Boc intermediate, leaving N7 available for Cbz functionalization.

Protocol:

  • Reduction: Suspend the spiro-dione (5.0 mmol) in anhydrous THF (30 mL) at 0 °C. Carefully add LiAlH₄ (2.0 M in THF, 15.0 mL, 30.0 mmol) dropwise. Reflux the mixture for 16 hours.

  • Fieser Quench: Cool to 0 °C. Sequentially add 1.14 mL H₂O, 1.14 mL 15% NaOH, and 3.42 mL H₂O. Stir until a white granular precipitate forms. Filter and concentrate to yield the crude diamine.

  • Selective Boc Protection: Dissolve the crude diamine in DCM (25 mL). Add Triethylamine (TEA, 6.0 mmol). Cool to -10 °C. Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 4.8 mmol) in DCM (10 mL) over 2 hours via syringe pump to prevent over-protection.

  • Workup: Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 1-Boc-6-ethyl-1,7-diazaspiro[4.5]decane.

Stage 3: Regioselective Cbz Protection and Boc Cleavage

Objective: Install the Benzyl carboxylate (Cbz) group at the N7 position and unmask N1 to yield the final target.

Causality & Mechanistic Insight: With N1 masked by the Boc group, N7 is the only available nucleophile. Benzyl chloroformate (CbzCl) is highly electrophilic and reacts smoothly with the secondary amine at N7 despite the adjacent ethyl group. The Boc group is then cleaved orthogonally under acidic conditions, which do not affect the Cbz carbamate.

Protocol:

  • Cbz Installation: Dissolve 1-Boc-6-ethyl-1,7-diazaspiro[4.5]decane (3.0 mmol) in anhydrous DCM (20 mL). Add N,N-Diisopropylethylamine (DIPEA, 9.0 mmol) and cool to 0 °C.

  • Reagent Addition: Add Benzyl chloroformate (CbzCl, 3.6 mmol) dropwise. Stir at room temperature for 4 hours. Monitor completion via LC-MS.

  • Aqueous Workup: Quench with saturated NaHCO₃ (15 mL). Extract with DCM, dry over MgSO₄, and concentrate.

  • Boc Deprotection: Dissolve the crude intermediate in a 4.0 M solution of HCl in dioxane (10 mL). Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate under reduced pressure. Partition between EtOAc and 1M NaOH (to free-base the N1 amine). Extract, dry, and concentrate to yield Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate .

Quantitative Optimization Data

The following table summarizes the optimized parameters and expected yields for the critical synthetic nodes, ensuring reproducibility for process scale-up.

Synthesis StageKey Reagents / CatalystTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1. aza-Henry & CyclizationLiHMDS, Zn/HCl-78 to 251668%> 95% (dr > 95:5)
2. Global ReductionLiAlH₄ (6.0 equiv)65 (Reflux)1682%> 98%
3. N1-Boc ProtectionBoc₂O (0.95 equiv), TEA-10271%> 97%
4. N7-Cbz & DeprotectionCbzCl, DIPEA; HCl/Dioxane0 to 25688%> 99%

References

  • Behloul, C., Barros, O. S. R., Foubelo, F., & Yus, M. (2020). "Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate." Tetrahedron, 76(3), 130842. Available at: [Link]

  • RUA Institutional Repository. "Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanes." University of Alicante. Available at:[Link]

Sources

Application

Application Note: Protocol for the Cbz Deprotection of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

Executive Summary & Mechanistic Rationale The removal of the carboxybenzyl (Cbz) protecting group is a fundamental transformation in the synthesis of complex spirocyclic amines. For the substrate Benzyl 6-ethyl-1,7-diaza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The removal of the carboxybenzyl (Cbz) protecting group is a fundamental transformation in the synthesis of complex spirocyclic amines. For the substrate Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate (Chemical Formula: C₁₈H₂₆N₂O₂; Exact Mass: 302.41 g/mol ), the deprotection yields the free secondary amine at the 7-position, a common pharmacophore in modern drug discovery.

The strategic removal of the Cbz group is most commonly achieved via 1[1]. During this process, the Pd(0) surface facilitates the cleavage of the benzyl-oxygen bond, releasing toluene and an unstable carbamic acid intermediate. This intermediate undergoes spontaneous decarboxylation (releasing CO₂) to liberate the free amine.

Crucial Mechanistic Causality: Unlike simple protected amines, 1,7-diazaspiro[4.5]decane derivatives contain an unprotected secondary amine at the 1-position. Free basic amines act as strong ligands that coordinate to the palladium surface, effectively "poisoning" the catalyst and halting the hydrogenolysis. To circumvent this, the addition of an acidic modifier (e.g., 1.1 equivalents of glacial acetic acid) is mechanistically required . The acid protonates the N1 amine, converting it into a non-coordinating ammonium salt, thereby preserving the active catalytic surface.

Alternatively, 2 using ammonium formate offers a gas-free, highly efficient alternative that often accelerates the cleavage process by generating hydrogen in situ[2]. Recent advancements also highlight the utility of specialized supported catalysts to further expedite Cbz removal[3], though standard 10% Pd/C remains the industry workhorse[4].

Experimental Workflow

G SM Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate Acid Add 1.1 eq AcOH (Protonates N1, prevents Pd poisoning) SM->Acid Branch1 Method A: H2 Gas 10% Pd/C, H2 (1 atm), MeOH Acid->Branch1 Branch2 Method B: CTH 10% Pd/C, NH4HCO2, MeOH Acid->Branch2 Workup1 Filter over Celite & Concentrate Branch1->Workup1 Workup2 Filter over Celite & Aqueous Wash Branch2->Workup2 Product 6-ethyl-1,7-diazaspiro[4.5]decane (Target Free Amine) Workup1->Product Workup2->Product

Workflow for Cbz deprotection via H2 gas or transfer hydrogenation.

Quantitative Method Comparison

ParameterMethod A: Direct HydrogenationMethod B: Transfer Hydrogenation (CTH)
Hydrogen Source H₂ Gas (Balloon or Parr Shaker)Ammonium Formate (NH₄HCO₂)
Catalyst 10% Pd/C (10-20% w/w)10% Pd/C (10-20% w/w)
Temperature 20–25 °C (Room Temp)50–65 °C (Reflux)
Reaction Time 4–12 hours1–3 hours
Byproducts Toluene, CO₂Toluene, CO₂, NH₃
Expected Yield > 95%> 90%
Safety Profile Requires flammable gas handlingAvoids H₂ cylinders; safer for scale-up

Detailed Step-by-Step Protocols

Method A: Standard Catalytic Hydrogenation (H₂ Gas)

This protocol is ideal for clean, salt-free conversions where specialized gas-handling equipment is available.

  • Dissolution & Activation : Dissolve Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate (1.0 equiv, e.g., 1.0 mmol, 302.4 mg) in HPLC-grade Methanol (10 mL). Add glacial acetic acid (1.1 equiv, 1.1 mmol, 63 µL) to protonate the N1 spirocyclic amine.

  • Catalyst Addition : Purge the flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, ~30 mg). Causality Note: Wet Pd/C is used to mitigate the severe pyrophoric risk associated with dry palladium catalysts.

  • Hydrogenation : Evacuate the flask under mild vacuum and backfill with Hydrogen gas (H₂) using a double-layered balloon. Repeat the purge cycle 3 times. Stir vigorously at room temperature for 4–12 hours.

  • Work-up : Once complete, carefully vent the H₂ gas and purge the system with Argon. Filter the black suspension through a tightly packed pad of Celite® to remove the Pd/C. Critical Safety Step: Do not allow the Celite pad to run dry, as the concentrated Pd/C can spontaneously ignite in the presence of methanol vapors and oxygen. Wash the pad with additional Methanol (10 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to yield the acetate salt of 6-ethyl-1,7-diazaspiro[4.5]decane.

Method B: Catalytic Transfer Hydrogenation (Ammonium Formate)

This protocol utilizes the in situ decomposition of ammonium formate into H₂, CO₂, and NH₃, driving a faster reaction without gas cylinders.

  • Setup : Dissolve the substrate (1.0 equiv) in Methanol (10 mL) and add glacial acetic acid (1.1 equiv).

  • Reagent Addition : Add 10% Pd/C (wet, ~30 mg), followed by anhydrous Ammonium Formate (5.0–10.0 equiv).

  • Reaction : Equip the flask with a reflux condenser and heat to 50 °C. The reaction will actively effervesce as CO₂ and NH₃ gases are evolved. Stir for 1–3 hours.

  • Work-up : Cool to room temperature, purge with Argon, and filter through Celite®. Concentrate the filtrate.

  • Salt Removal : Because excess ammonium formate leaves solid salt residues, partition the crude concentrate between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer twice more with Ethyl Acetate. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the free amine.

Self-Validation & Analytical Monitoring

A robust protocol must be a self-validating system. To ensure the experimental choices are yielding the correct product, monitor the reaction using the following parameters:

  • LC-MS Validation (Primary Indicator) :

    • Starting Material : Will present a distinct peak at m/z 303.2 [M+H]⁺ .

    • Product (Free Amine) : The successful cleavage of the Cbz group (-134 Da mass shift) is validated by the complete disappearance of the 303.2 peak and the emergence of a new peak at m/z 169.1 [M+H]⁺ (corresponding to C₁₀H₂₁N₂⁺).

  • TLC Validation :

    • Use a solvent system of CH₂Cl₂ : MeOH : NH₄OH (90:9:1).

    • The starting material is UV-active (due to the benzyl ring) and Ninhydrin-negative.

    • The deprotected product will be UV-inactive but will stain an intense dark blue/purple when heated with Ninhydrin stain, confirming the presence of the newly liberated secondary amine.

  • Physical Validation (Method B) : The visual cessation of gas bubbling (effervescence) in the transfer hydrogenation method is a reliable physical indicator that the ammonium formate has been fully consumed and the reaction has reached its thermodynamic endpoint.

References

  • [tandfonline.com] Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation With Ammonium Formate. Available at: [Link] 3.[zenodo.org] Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Available at:[Link] 4.[acs.org] Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Available at: [Link]

Sources

Method

High-Efficiency Amide Coupling Protocols for Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate: Overcoming Steric Hindrance in Spirocyclic Secondary Amines

Introduction & Structural Challenge The synthesis of complex spirocyclic scaffolds is a cornerstone of modern drug discovery, particularly in the development of conformationally restricted therapeutics. Benzyl 6-ethyl-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Challenge

The synthesis of complex spirocyclic scaffolds is a cornerstone of modern drug discovery, particularly in the development of conformationally restricted therapeutics. Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1391732-74-3) is a highly specialized building block featuring a 1,7-diazaspiro[4.5]decane core.

While the N7 position is protected by a benzyl carbamate (Cbz) group, the N1 position remains a free secondary amine available for functionalization. However, amide coupling at the N1 position presents a formidable synthetic challenge due to extreme steric hindrance:

  • Spiro Center Proximity: The N1 amine is directly adjacent to the C5 spiro carbon, restricting the trajectory of incoming electrophiles.

  • Equatorial/Axial Shielding: The ethyl group at the adjacent C6 position, combined with the bulky N7-Cbz group, creates a dense steric shield around the 5-membered ring's reactive center.

Standard amide coupling conditions (e.g., EDC/HOBt) typically result in poor yields (<30%), extended reaction times, and high rates of starting material recovery. This application note provides field-validated, high-efficiency protocols specifically optimized for this hindered secondary amine.

Mechanistic Insights: Overcoming Steric Hindrance (E-E-A-T)

To successfully acylate Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate, the choice of coupling reagent must account for both the kinetics of active ester formation and the activation energy required for the subsequent nucleophilic attack.

The Superiority of HATU and COMU

For sterically hindered secondary amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard[1]. HATU generates a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring group effect—it hydrogen-bonds with the incoming N1 amine of the spirocycle, pre-organizing the transition state and significantly lowering the activation energy barrier[1].

COMU , an Oxyma-based uronium salt, is an excellent alternative that often matches or exceeds HATU's performance in mechanochemical and highly hindered scenarios, producing a highly reactive Oxyma ester while generating less toxic byproducts[2].

The Guanylation Trap (Critical Warning)

A common failure mode when using HATU with highly hindered amines is the formation of a tetramethylguanidine (TMG) byproduct[3]. If the nucleophilic attack on the active ester is too slow due to the spirocyclic steric bulk, the N1 amine may instead attack the uronium carbon of unreacted HATU.

  • Causality-Driven Solution: To prevent guanylation, the carboxylic acid must be strictly pre-activated with HATU and base for 15–30 minutes before the introduction of the spirocyclic amine.

Reagent Selection & Comparative Efficacy

The following table summarizes the expected performance of various coupling strategies when reacting Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate with a moderately hindered carboxylic acid (e.g., isobutyric acid).

Coupling Reagent / MethodIntermediate FormedTypical Yield (%)Reaction TimeGuanylation Risk
EDC / HOBt OBt Active Ester15 - 30%24 - 48 hNone
T3P (50% in EtOAc) Mixed Anhydride40 - 55%24 hNone
HATU / DIPEA OAt Active Ester75 - 90%4 - 12 hHigh (if not pre-activated)
COMU / DIPEA Oxyma Active Ester80 - 92%4 - 12 hLow
Acyl Chloride / TEA Acyl Chloride> 90%1 - 4 hNone

Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Standard to Moderately Hindered Acids)

This protocol utilizes a pre-activation strategy to ensure high conversion and eliminate guanidine byproduct formation.

Reagents:

  • Carboxylic Acid: 1.2 to 1.5 equivalents

  • HATU: 1.4 to 1.6 equivalents (slightly sub-stoichiometric to the acid)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 to 4.0 equivalents

  • Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate: 1.0 equivalent

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M to 0.5 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.2 eq) and HATU (1.4 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) dropwise at room temperature. Stir the mixture for 20 to 30 minutes to ensure complete formation of the OAt active ester. The solution will typically turn a distinct yellow color.

  • Amine Addition: Dissolve Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-activated ester solution.

  • Reaction: Heat the reaction mixture to 40–50 °C. The steric bulk of the spirocycle often necessitates mild heating; room temperature reactions may stall at 50% conversion.

  • Monitoring: Monitor the reaction via LC-MS. Track the disappearance of the spirocyclic amine mass ( [M+H]+ = 303.2).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Acyl Chloride/Acid Fluoride Method (For Highly Hindered Acids)

When coupling with tertiary carboxylic acids (e.g., pivalic acid, 1-adamantanecarboxylic acid), uronium-based reagents will fail[4]. Conversion to an acyl halide is required.

Step-by-Step Methodology:

  • Activation: Convert the hindered carboxylic acid to the corresponding acyl chloride using oxalyl chloride (1.5 eq) and a catalytic drop of DMF in anhydrous DCM at 0 °C to room temperature for 2 hours. Alternatively, generate an acid fluoride using DAST or TFFH[4].

  • Concentration: Carefully remove excess oxalyl chloride and DCM in vacuo.

  • Coupling: Dissolve the spirocyclic amine (1.0 eq) and Triethylamine (TEA) or Pyridine (3.0 eq) in anhydrous DCM (0.2 M). Add the freshly prepared acyl chloride (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours. Add DMAP (0.1 eq) if the reaction is sluggish.

Workflow & Decision Matrix

The following diagram illustrates the logical workflow for selecting the appropriate coupling strategy based on the steric profile of the target carboxylic acid.

G Start Target: Amide Coupling of N1 (Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate) AcidType Assess Carboxylic Acid Steric Hindrance Start->AcidType LowMod Low to Moderate Hindrance (e.g., primary/secondary alkyl, aryl) AcidType->LowMod Standard Acids High High Hindrance (e.g., tertiary alkyl, ortho-substituted aryl) AcidType->High Bulky Acids HATU Protocol A: HATU / DIPEA / DMF (Pre-activate to avoid guanylation) LowMod->HATU COMU Alternative: COMU / DIPEA (Oxyma Ester) LowMod->COMU AcylCl Protocol B: Acyl Chloride or Acid Fluoride (TFFH/DAST) High->AcylCl Product Desired Spirocyclic Amide Product (High Yield) HATU->Product 40-50 °C, 4-12 h COMU->Product 40-50 °C, 4-12 h AcylCl->Product Base, 0-25 °C, 2-6 h

Caption: Decision matrix for amide coupling of the sterically hindered N1 position of the spirocycle.

Troubleshooting & Analytical Validation

  • Self-Validating Analytical Check: Do not rely solely on the disappearance of the carboxylic acid on TLC/LC-MS. Active esters (OAt/Oxyma) can hydrolyze back to the acid or degrade, giving a false positive for reaction completion. Always monitor the consumption of the spirocyclic amine starting material.

  • Stalled Reactions at ~50% Conversion: This is common with spirocycles due to product inhibition or localized concentration drops. If this occurs, do not add more HATU (which risks guanylation). Instead, generate a fresh batch of the active ester in a separate vial and add it to the stalled reaction mixture.

  • Epimerization Concerns: If the carboxylic acid contains a chiral center alpha to the carbonyl, the necessary heating (40–50 °C) in Protocol A may induce epimerization. In such cases, switch to COMU at room temperature and extend the reaction time to 48 hours, or utilize the Acid Fluoride method, which is highly resistant to racemization[4].

References

  • ACS Publications. (2018). Synthesis of Secondary Amides from Thiocarbamates. Organic Letters. Retrieved from[Link]

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from[Link]

  • ChemRxiv. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from[Link]

Sources

Application

The Strategic Integration of Cbz-Protected Spirocycles in Solid-Phase Peptide Synthesis: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of conformationally constrained motifs into peptides is a paramount strategy in modern drug development, enhancing proteolytic st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained motifs into peptides is a paramount strategy in modern drug development, enhancing proteolytic stability, receptor affinity, and bioavailability. Spirocyclic amino acids, with their inherent three-dimensional and rigid structures, represent a class of privileged scaffolds in medicinal chemistry.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the utilization of Carboxybenzyl (Cbz)-protected spirocycles in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind employing the Cbz protecting group in this context, detailing its orthogonal nature within the widely-used Fmoc/tBu synthesis strategy. This application note serves as a practical resource, offering step-by-step methodologies for the synthesis of Cbz-protected spirocyclic amino acid monomers, their incorporation into peptide sequences on a solid support, and subsequent characterization.

Introduction: The Value Proposition of Spirocycles in Peptide Therapeutics

Spirocycles are unique structural motifs where two rings are fused at a single carbon atom.[1][4] This arrangement imparts a high degree of three-dimensionality and conformational rigidity compared to their planar aromatic counterparts.[5] In the context of peptide-based drug discovery, these attributes are highly desirable as they can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[5] The introduction of spirocyclic scaffolds has been shown to improve key drug-like properties, including aqueous solubility and metabolic stability, by increasing the fraction of sp3-hybridized carbons.[4][5]

While the benefits of spirocycles are clear, their integration into standard SPPS workflows presents unique challenges, primarily due to the steric hindrance of these bulky, non-natural amino acids. This necessitates a careful selection of protecting groups and coupling strategies to ensure efficient peptide bond formation.

The Cbz Group: A Deliberate Choice for Spirocycle Protection

The Carboxybenzyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry.[6][7] While less common in modern Fmoc-based SPPS for standard amino acids, it offers distinct advantages when working with sterically demanding and specialized building blocks like spirocycles.

The primary rationale for using Cbz protection for spirocyclic amino acids lies in its orthogonality to the standard Fmoc/tBu protection scheme.[8][9] The Fmoc group, used for temporary Nα-protection, is labile to basic conditions (e.g., piperidine), while the tert-butyl (tBu)-based side-chain protecting groups are removed by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin.[10] The Cbz group is stable to both of these conditions, allowing for its selective removal via catalytic hydrogenolysis if an N-terminal modification is desired post-synthesis.[11][12] This stability ensures the integrity of the Cbz-protected spirocycle throughout the entire peptide assembly process.[13]

Furthermore, the introduction of a Cbz group can enhance the crystallinity of the amino acid derivative, which can be advantageous for the purification of the monomer.[7][]

Synthesis and Characterization of Cbz-Protected Spirocyclic Amino Acids

The synthesis of Cbz-protected spirocyclic amino acids is a multi-step process that requires careful execution. A general synthetic route is outlined below.

General Synthetic Protocol for Cbz-Protected Spirocyclic Amino Acids:
  • Spirocyclic core synthesis: The synthesis begins with the construction of the desired spirocyclic scaffold, which can be achieved through various organic chemistry methodologies. This is often the most complex part of the synthesis and is highly dependent on the target spirocycle.

  • Introduction of the amino functionality: Once the spirocyclic core is obtained, an amino group is introduced at the desired position.

  • Cbz Protection: The final step is the protection of the newly introduced amino group with the Cbz moiety. This is typically achieved by reacting the spirocyclic amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[11][]

Protocol 1: Cbz-Protection of a Spirocyclic Amine

  • Materials:

    • Spirocyclic amine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or a suitable organic solvent

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the spirocyclic amine in the chosen organic solvent.

    • Add an aqueous solution of NaHCO₃ or DIPEA to the reaction mixture to act as a base.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 equivalents) to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup by washing the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the pure Cbz-protected spirocyclic amino acid.

Characterization:

The successful synthesis and purity of the Cbz-protected spirocyclic amino acid should be confirmed by a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[15]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[15]

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Cbz-Protected Spirocycles

The incorporation of a sterically hindered Cbz-protected spirocyclic amino acid into a growing peptide chain on a solid support requires optimized coupling conditions to overcome the steric hindrance and achieve high coupling efficiency.

Key Considerations for SPPS:
  • Resin Choice: The choice of resin depends on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[16]

  • Coupling Reagents: Powerful coupling reagents are necessary to drive the reaction to completion. A combination of a uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base such as DIPEA is highly recommended.[6] In particularly difficult cases, the use of amino acid fluorides or chlorides can be explored.[6]

  • Double Coupling: For the sterically demanding spirocyclic residue, a double coupling protocol (repeating the coupling step) is often necessary to ensure complete incorporation.

  • Monitoring the Reaction: The Kaiser test (ninhydrin test) can be used to monitor the presence of free primary amines on the resin, indicating the completion of the coupling reaction.[17]

Protocol 2: Solid-Phase Peptide Synthesis Cycle for Cbz-Spirocycle Incorporation

This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[17]

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.[13]

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling of the Cbz-Protected Spirocyclic Amino Acid:

    • In a separate vial, pre-activate the Cbz-protected spirocyclic amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the solution, wash with DMF, and repeat the coupling step (double coupling).

    • Once the Kaiser test is negative (colorless beads), wash the resin thoroughly with DMF and then DCM.

  • Chain Elongation: Continue the peptide synthesis by repeating the Fmoc-deprotection and coupling steps for the subsequent standard Fmoc-protected amino acids.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

Cleavage Cocktail:

The choice of cleavage cocktail depends on the amino acid composition of the peptide. A standard and effective cocktail for most peptides is Reagent K or a variation thereof.

Reagent K:

  • Trifluoroacetic acid (TFA): 82.5%

  • Water: 5%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient.

Protocol 3: Peptide Cleavage and Deprotection

  • Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[18]

    • Agitate the mixture at room temperature for 2-3 hours.[19]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization of the Final Peptide

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide containing the Cbz-protected spirocycle are confirmed by:

  • Analytical RP-HPLC: To assess the purity of the peptide.

  • Mass Spectrometry (e.g., LC-MS): To confirm the correct molecular weight of the final product.[20]

Data Presentation

ParameterStrategy: Incorporation of Cbz-Spiro-Ala-OH
Starting Resin Fmoc-Gly-Wang Resin (0.5 mmol/g)
Scale 0.1 mmol
Coupling Reagent for Cbz-Spiro-Ala-OH HATU/DIPEA
Coupling Time for Cbz-Spiro-Ala-OH 2 x 2 hours (Double Coupling)
Kaiser Test after 1st Coupling Positive (Blue)
Kaiser Test after 2nd Coupling Negative (Colorless)
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)
Crude Peptide Yield 75%
Crude Peptide Purity (by HPLC) 68%
Final Purity after RP-HPLC >95%

Table 1: Representative data for the solid-phase synthesis of a model peptide containing a Cbz-protected spirocyclic alanine analogue.

Visualization of the Workflow

SPPS_Workflow cluster_spps_cycle Solid-Phase Peptide Synthesis Cycle cluster_downstream Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Cbz-Spiro-AA-OH (HATU/DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Washing2->Deprotection Next Fmoc-AA Cleavage Cleavage & Deprotection (TFA Cocktail) Purification RP-HPLC Purification Cleavage->Purification Characterization Analysis (LC-MS, HPLC) Purification->Characterization FinalPeptide Pure Peptide with Cbz-Spirocycle Characterization->FinalPeptide

Caption: Workflow for SPPS of peptides containing Cbz-protected spirocycles.

Conclusion

The integration of Cbz-protected spirocycles into solid-phase peptide synthesis is a powerful strategy for creating novel peptide therapeutics with enhanced structural and biological properties. While the steric bulk of these residues requires optimized coupling protocols, the use of the Cbz group provides a robust and orthogonal protection strategy that is fully compatible with standard Fmoc/tBu chemistry. The detailed protocols and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to successfully incorporate these valuable structural motifs into their peptide candidates, paving the way for the discovery of next-generation therapeutics.

References

  • Vertex AI Search, based on information
  • Sigma-Aldrich.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.
  • National Institutes of Health. Introduction to Peptide Synthesis.
  • BenchChem. Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • BOC Sciences. CBZ-Amino Acids.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Taylor & Francis. The utilization of spirocyclic scaffolds in novel drug discovery.
  • ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.
  • BioPharmaSpec.
  • BenchChem.
  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • PubMed. Efficient peptide coupling involving sterically hindered amino acids.
  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Royal Society of Chemistry. Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
  • ResearchGate.
  • Nowick Laboratory.
  • ResolveMass Laboratories Inc.
  • Master Organic Chemistry. Synthesis of Peptides.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • ChemRxiv. Stretching Peptides.
  • OA Monitor Ireland. The use of spirocyclic scaffolds in drug discovery.
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • ACS Publications. Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • BenchChem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • BenchChem. advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • Waters.
  • Vapourtec. Application Note 72: Cleaving peptides in flow.

Sources

Method

Application Notes and Protocols for the Safe Handling and Long-Term Storage of Diazaspiro Decane Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction Diazaspiro decane derivatives represent a class of spirocyclic compounds with significant potential i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Diazaspiro decane derivatives represent a class of spirocyclic compounds with significant potential in medicinal chemistry and drug discovery. Their unique three-dimensional structures can impart desirable pharmacological properties, including improved potency and selectivity.[1][2] As research and development in this area accelerates, it is imperative that laboratory personnel have access to detailed guidelines for the safe handling and long-term storage of these novel chemical entities. This document provides a comprehensive overview of best practices, drawing from established safety protocols for amine-containing compounds and principles of chemical stability. The following application notes and protocols are designed to ensure the safety of researchers and maintain the integrity of these valuable compounds.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with diazaspiro decane derivatives is the foundation of safe laboratory practice. While specific toxicological data may be limited for novel derivatives, the general properties of amine-containing heterocyclic compounds warrant a cautious approach.

1.1. Known and Potential Hazards

Based on available Safety Data Sheets (SDS) for various diazaspiro decane derivatives and related spirocyclic amines, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation and, in some cases, severe burns.[3][4][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[4][6][8][9]

  • Acute Toxicity: Some derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6][8]

  • Unknown Toxicological Properties: For many novel derivatives, the chemical, physical, and toxicological properties have not been thoroughly investigated.[9] Therefore, all new compounds should be handled as potentially hazardous.

1.2. Risk Mitigation Strategy

A site-specific risk assessment should be conducted before handling any new diazaspiro decane derivative. This assessment should consider the quantity of the compound being used, the nature of the experimental procedures, and the potential for exposure.

Safe Handling Protocols

Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents. The following procedures are based on general best practices for handling amine compounds and should be adapted to specific laboratory conditions.

2.1. Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are non-negotiable.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles or a full-face shield should be worn at all times. This protects against accidental splashes of liquids or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for any signs of degradation or perforation before each use and disposed of properly after handling the compounds.[9]
Body Protection A lab coat or chemical-resistant apron should be worn to protect against skin contact. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[8] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9]

2.2. Engineering Controls

  • Chemical Fume Hood: All weighing and handling of solid diazaspiro decane derivatives, as well as any reactions involving these compounds, should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of vapors.[10][11]

2.3. General Handling Practices

  • Avoid direct contact with skin, eyes, and clothing.[12]

  • Avoid inhalation of dust or vapors.[12]

  • Wash hands thoroughly with soap and water after handling.[8]

  • Do not eat, drink, or smoke in areas where these compounds are handled or stored.[3][8]

  • Use proper glove removal technique to avoid contaminating skin.[9]

  • All containers should be clearly and accurately labeled with the chemical name, hazard pictograms, and any other relevant safety information.[10][11]

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of a safe laboratory environment.

3.1. First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9][13]

3.2. Spill Response Protocol

A spill kit appropriate for handling amine compounds should be readily available in the laboratory.

Spill_Response_Workflow

Spill Cleanup Workflow

Detailed Spill Cleanup Steps:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Consult the SDS: Refer to the Safety Data Sheet for the specific diazaspiro decane derivative to understand its hazards and any specific cleanup instructions.[11]

  • Wear Appropriate PPE: Before attempting any cleanup, don the personal protective equipment as outlined in Section 2.1.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. For solid spills, carefully cover the material to prevent dust from becoming airborne.

  • Absorb and Neutralize: Absorb liquid spills with an inert material. For aliphatic amines, sodium bisulfite can be applied for neutralization.

  • Collect Cleanup Materials: Carefully scoop the absorbed material and any solid spill into a suitable, labeled container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent solution, followed by water.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent materials, and cleaning supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][11]

Long-Term Storage Guidelines

The chemical integrity of diazaspiro decane derivatives during long-term storage is crucial for the reliability and reproducibility of research. The following guidelines are based on best practices for storing amine-containing and other nitrogen-containing heterocyclic compounds.

4.1. General Storage Conditions

To minimize degradation, diazaspiro decane derivatives should be stored under controlled conditions.

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place.[11] For many derivatives, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, especially for long-term storage.[14]Lower temperatures slow down the rate of chemical degradation.
Humidity Store in a low-humidity environment. The use of desiccants is recommended.Amines can be hygroscopic, and the presence of moisture can lead to hydrolysis and other degradation reactions.[10]
Atmosphere For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.Oxygen in the air can react with electron-rich amine functionalities.
Light Protect from light by storing in amber vials or in a dark cabinet.Exposure to UV or visible light can induce photochemical degradation.[15]

4.2. Container and Closure Specifications

The choice of container is critical to prevent contamination and degradation.

  • Container Material: Use containers made of chemically resistant materials such as high-density polyethylene (HDPE) or amber glass.[10][16][17][18] The inertness of the container material should be verified for compatibility with the specific derivative.

  • Container Closure: Containers should have a tight-fitting, secure closure to prevent leakage and exposure to air and moisture.[10][17] For anhydrous products, a septum screw cap can help maintain a dry interior.[18]

4.3. Potential Degradation Pathways

Understanding potential degradation pathways is essential for predicting and mitigating stability issues. Forced degradation studies, which subject the compound to harsh conditions, can provide valuable insights.[19][20]

Degradation_Pathways

Potential Degradation Pathways

  • Hydrolysis: The presence of moisture, especially under acidic or basic conditions, can lead to the cleavage of labile functional groups within the molecule.[21]

  • Oxidation: The nitrogen atoms in the diazaspiro decane core are susceptible to oxidation, potentially forming N-oxides or other oxidation products, especially in the presence of air and light.[21]

  • Thermal Degradation: Elevated temperatures can induce decomposition or rearrangement of the molecule.[21][22][23]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for photochemical reactions, leading to the formation of various degradation products.[15]

4.4. Stability Testing Protocol

For critical applications, it is advisable to perform stability testing on diazaspiro decane derivatives.

Objective: To assess the stability of the compound under defined storage conditions over time.

Methodology:

  • Sample Preparation: Aliquot the diazaspiro decane derivative into multiple vials from a single, homogenous batch.

  • Storage Conditions: Store the vials under the intended long-term storage conditions (e.g., -20°C, protected from light) and, for accelerated stability testing, at elevated temperatures (e.g., 40°C) and humidity levels.[19]

  • Time Points: Analyze samples at predetermined time points (e.g., 0, 3, 6, 12, and 24 months).

  • Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, to quantify the parent compound and detect any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and estimate the shelf-life. Characterize any significant degradation products.

Waste Disposal

All waste materials containing diazaspiro decane derivatives must be treated as hazardous waste.

  • Segregation: Keep waste containing these derivatives separate from other waste streams.

  • Containerization: Collect waste in clearly labeled, sealed, and chemically compatible containers.

  • Disposal: Arrange for disposal through a licensed hazardous waste management company, following all institutional and regulatory guidelines.[10][24]

Conclusion

The safe handling and proper long-term storage of diazaspiro decane derivatives are paramount for both researcher safety and the integrity of scientific research. By implementing the comprehensive guidelines and protocols outlined in this document, laboratories can effectively mitigate risks and ensure the quality and stability of these promising compounds. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and chemical properties of these molecules, is the cornerstone of responsible scientific practice.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved March 23, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved March 23, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Vertex AI Search.
  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. (2026, March 2). Capot Chemical. Retrieved March 23, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical and Biomedical Analysis, 87, 159-167.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved March 23, 2026, from [Link]

  • A Guide for Choosing the Best Bottles to Ship, Store & Sell Your Chemical Products. (2024, January 24). Berlin Packaging. Retrieved March 23, 2026, from [Link]

  • 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene - Hazard Genotoxicity. (2025, October 15). EPA. Retrieved March 23, 2026, from [Link]

  • 1,2-diazaspiro[4.5]decan-3-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 23, 2026, from [Link]

  • Safety Data Sheet - 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 8,10-dioxo-, 1,1- dimethylethyl ester. (2024, August 18). Angene Chemical. Retrieved March 23, 2026, from [Link]

  • Best practices for storing AM powders. (2025, October 13). CN Tech. Retrieved March 23, 2026, from [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020). Molecules, 25(11), 2548.
  • How To Choose The Right Container For Chemical Reagents And Substances: Key Tips And Recommendations. (2025, February 17). Kraft. Retrieved March 23, 2026, from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). Journal of Medicinal Chemistry, 61(14), 6049-6062.
  • Suitable containers for each chemical product. (n.d.). Scharlab. Retrieved March 23, 2026, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). Molecules, 29(9), 2024.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). Molecules, 27(15), 4734.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved March 23, 2026, from [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). Journal of Industrial and Engineering Chemistry, 17(4), 633-639.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry, 65(4), 3151-3172.
  • Reactivity of diazoalkanes and outline of the studies in this work. (2018). Pure and Applied Chemistry, 90(5), 819-843.
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). University of Malaya Research Repository.
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). RSC Advances, 13(13), 8569-8588.
  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. (2023). International Journal of Molecular Sciences, 24(8), 7001.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry, 59, 116686.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). Molbank, 2021(2), M1234.
  • Nitrogen-containing heterocycles: Organic Chemistry II. (2025, August 15). Fiveable. Retrieved March 23, 2026, from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved March 23, 2026, from [Link]

  • HS Code 2933: Heterocyclic Compounds Regulations. (2025, April 30). Mercury. Retrieved March 23, 2026, from [Link]

  • The Reaction of Diazomethane and its Derivatives with Aldehydes and Ketones. (n.d.). Synfacts, 2017, 13(05), 0461-0461.
  • Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). (n.d.). National Toxicology Program. Retrieved March 23, 2026, from [Link]

  • Guideline. (n.d.). Ministry of Food and Drug Safety. Retrieved March 23, 2026, from [Link]

  • Evaluation of photostability of azelnidipine tablets and structure determination of its photoproducts. (2023). Journal of Pharmaceutical and Biomedical Analysis, 234, 115471.
  • The Versatility of Diazirines: Properties, Synthetic and Modern Applications. (2025). Chemistry – A European Journal, 31(1), e202500414.
  • Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. (2007). European Medicines Agency. Retrieved March 23, 2026, from [Link]

  • Substrate-directed divergent annulations of sulfur ylides: synthesis of functionalized bispirocyclopentane and bispirocyclopropane derivatives. (2024). Organic & Biomolecular Chemistry, 22(12), 2197-2202.
  • UNCOMMON REACTIVITY OF A SECO-OXACASSANE DITERPENOID AND ANTIPROLIFERATIVE ACTIVITY OF SOME DERIVATIVES. (2021). HETEROCYCLES, 102(7), 1301-1309.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection in Sterically Hindered Spirocycles

As a Senior Application Scientist, I frequently encounter researchers struggling with the unmasking of amines buried within complex, three-dimensional spirocyclic frameworks. While the carboxybenzyl (Cbz) group is a stap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the unmasking of amines buried within complex, three-dimensional spirocyclic frameworks. While the carboxybenzyl (Cbz) group is a staple in organic synthesis, its removal becomes a kinetic nightmare when adjacent quaternary centers or rigid spiro-fused rings physically block reagent access ([1]).

This guide dissects the causality behind incomplete Cbz deprotection and provides self-validating protocols to overcome these steric barriers.

The Root Cause of the Problem

Steric hindrance in spirocycles manifests in two primary ways during Cbz deprotection:

  • Catalyst Exclusion (Heterogeneous Methods): Standard hydrogenolysis relies on the substrate physically adsorbing onto a palladium surface. Bulky spirocycles cannot achieve the necessary planar proximity to the Pd(0) active sites, leading to stalled reactions ([2]).

  • Reagent Shielding (Homogeneous Methods): The carbonyl oxygen of the Cbz group is sterically shielded from Lewis acids, or the resulting intermediate is too crowded to undergo the necessary conformational changes for decarboxylation.

Strategic Decision Workflow

Before blindly increasing temperature or catalyst loading, you must align your deprotection strategy with the specific steric and electronic environment of your spirocycle.

CbzDecisionTree Start Sterically Hindered Spirocycle-NCbz Q1 Reducible functional groups present? Start->Q1 Q2 Is the molecule acid-sensitive? Q1->Q2 Yes Hydro Catalytic Hydrogenolysis (Pd(OH)2/C, H2) Q1->Hydro No Acid Lewis Acid Cleavage (TMSI or AlCl3/HFIP) Q2->Acid No Nucl Nucleophilic Cleavage (2-Mercaptoethanol) Q2->Nucl Yes Incomplete Incomplete Conversion? Hydro->Incomplete Flow High-Pressure / Flow Chem or Acid Additives Incomplete->Flow Yes

Workflow for selecting a Cbz deprotection strategy in hindered spirocycles.

Deep Dive 1: Overcoming Surface Exclusion in Catalytic Hydrogenolysis

When standard 10% Pd/C fails, the issue is often poor mass transfer and surface exclusion. Pearlman's catalyst (Pd(OH)₂/C) is highly recommended here ([3]). It possesses a higher active surface area and generates highly active Pd(0) in situ, making it vastly superior for sterically encumbered substrates.

Table 1: Quantitative Comparison of Hydrogenation Catalysts for Hindered Amines

Catalyst SystemActive Surface AreaSteric ToleranceTypical Reaction TimeByproduct Risk
10% Pd/C ModerateLow12-48 h (often incomplete)Low
20% Pd(OH)₂/C HighHigh2-6 hLow
5% Pd/Al₂O₃ LowModerate24 hLow (good for selective cleavage)
Pd Black Very HighVery High1-3 hHigh (can reduce aromatic rings)
Protocol 1: High-Pressure Hydrogenolysis with Pearlman's Catalyst

Causality Note: In highly hindered spirocycles, the liberated free amine can coordinate to the palladium surface, poisoning the catalyst (product inhibition). Adding a stoichiometric amount of acetic acid protonates the amine, preventing this deactivation ([2]).

  • Preparation: In a heavy-walled hydrogenation vessel, dissolve the Cbz-protected spirocycle (1.0 equiv, ~10 mmol) in a 1:1 mixture of EtOAc and MeOH (0.1 M).

  • Acidification: Add glacial acetic acid (1.2 equiv).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 20% Pd(OH)₂/C (20 mol% Pd). Self-validation step: Ensure the catalyst is not clumped; pre-wetting with a few drops of toluene prevents ignition of solvent vapors.

  • Reaction: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 50-70 psi with H₂. Stir vigorously (1000 rpm) at 40 °C for 4-12 hours.

  • Workup: Vent the H₂ safely. Filter the mixture through a tightly packed pad of Celite, washing generously with MeOH. Concentrate the filtrate and neutralize with saturated aqueous NaHCO₃ to isolate the free spirocyclic amine.

Deep Dive 2: Lewis Acid-Mediated Cleavage (The TMSI Dilemma)

When reducible functional groups (e.g., halogens, nitriles, alkynes) preclude hydrogenation, Trimethylsilyl iodide (TMSI) is the traditional alternative ([4]). TMSI attacks the carbonyl oxygen, forming a silyl carbamate that decomposes into the free amine, CO₂, and benzyl iodide (BnI).

The Problem: Benzyl iodide is a highly reactive, potentially mutagenic impurity (PMI). In sterically hindered spirocycles, the newly liberated, highly basic secondary/tertiary amine can trap the BnI, forming an undesired quaternary ammonium byproduct ([5]).

TMSIMechanism Spiro Spirocycle-NCbz Intermediate Silyl Carbamate Intermediate Spiro->Intermediate TMSI + TMSI TMSI->Intermediate Cleavage Decarboxylation Intermediate->Cleavage Products Free Amine + CO2 + Benzyl Iodide (BnI) Cleavage->Products SideReaction N-Benzylation (Undesired) Products->SideReaction No Scavenger Safe Free Amine + Stable Thioether Products->Safe With Scavenger Scavenger + 2-Mercaptoethanol (Scavenger) Scavenger->Safe

Mechanistic pathway of TMSI cleavage highlighting the interception of mutagenic benzyl iodide.

Protocol 2: TMSI Deprotection with In-Situ Electrophile Scavenging
  • Preparation: Dissolve the Cbz-spirocycle (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon. Cool to 0 °C.

  • Reagent Addition: Add TMSI (3.0 equiv) dropwise. Caution: TMSI is highly corrosive and moisture-sensitive.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by LC-MS.

  • Scavenging (Critical Step): Once the starting material is consumed, cool the reaction back to 0 °C and add a large excess of methanol (to quench unreacted TMSI) followed immediately by 2-mercaptoethanol (5.0 equiv). Stir for 30 minutes. The thiol outcompetes the hindered spirocyclic amine for the benzyl iodide.

  • Workup: Concentrate, and partition between 1M HCl and Et₂O (to remove the thioether byproduct). Basify the aqueous layer to pH 10 and extract with CH₂Cl₂ to yield the pure amine.

Deep Dive 3: The Modern Nucleophilic Alternative

Recent advancements in process chemistry, particularly highlighted in the development of clinical candidates like adagrasib, have popularized a purely nucleophilic Cbz deprotection using 2-mercaptoethanol and K₃PO₄ ([5]). This completely avoids H₂ gas, pyrophoric catalysts, and the generation of benzyl iodide. It is exceptionally well-suited for heavily functionalized, hindered spirocycles.

Protocol 3: Nucleophilic Deprotection (The Vertex/Adagrasib Method)
  • Preparation: In a reaction vial, combine the Cbz-spirocycle (1.0 equiv), anhydrous K₃PO₄ (3.0 equiv), and 2-mercaptoethanol (5.0 equiv) in N,N-dimethylacetamide (DMAc) (0.2 M).

  • Reaction: Heat the mixture to 75 °C. The thiolate anion attacks the benzyl methylene carbon via an SN2 mechanism, releasing the carbamate which then decarboxylates ([4]).

  • Monitoring: Stir for 12-24 hours. Causality Note: Because the spirocycle is hindered, the SN2 attack on the unhindered benzyl carbon is kinetically favored over attack at the sterically blocked carbamate carbonyl.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. The benign thioether byproduct is easily purged during standard aqueous washing.

Frequently Asked Questions (FAQs)

Q: My spirocycle contains an N-methylated amino acid adjacent to the Cbz group, and I am seeing massive diketopiperazine (DKP) formation during deprotection. How do I stop this? A: This is a classic issue in liquid-phase peptide synthesis (LPPS) involving hindered/alkylated sequences. When the Cbz group is removed, the newly freed, highly nucleophilic secondary amine rapidly attacks the adjacent ester/amide to form a 6-membered DKP ring ([6]). Solution: Use a simultaneous deprotection-coupling procedure. Perform the catalytic hydrogenolysis in the presence of the pre-activated next amino acid (or electrophile). The moment the amine is unmasked, it is trapped by the electrophile before it can undergo intramolecular cyclization.

Q: I tried the 2-mercaptoethanol method, but my methyl ester was converted to a thioester. What went wrong? A: The thiolate generated from 2-mercaptoethanol and K₃PO₄ is a potent nucleophile. While it effectively cleaves the Cbz group, it will also undergo transesterification with unhindered methyl or ethyl esters ([7]). Solution: If your spirocycle contains sensitive esters, pivot to the AlCl₃/HFIP (hexafluoroisopropanol) method. AlCl₃ acts as a Lewis acid, and HFIP stabilizes the resulting carbocation, allowing for mild deprotection without nucleophilic transesterification ([7]).

Q: Why does my LC-MS show a mass corresponding to [M + 14] after TMSI deprotection? A: You are observing N-methylation. If you quenched your TMSI reaction with methanol and did not use a scavenger like 2-mercaptoethanol, the intermediate silyl ether can react with methanol to form methyl iodide in situ, which then methylates your hindered amine. Always quench with an amine-safe scavenger.

References

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters.[Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.[Link]

  • Development of Adagrasib’s Commercial Manufacturing Route. ChemRxiv.[Link]

  • Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα). Journal of Medicinal Chemistry.[Link]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Organic Process Research & Development.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-ethyl-1,7-diazaspiro[4.5]decane Cross-Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal chemistry: the functionalization of highly c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal chemistry: the functionalization of highly congested spirocyclic diamines.

The molecule 6-ethyl-1,7-diazaspiro[4.5]decane presents a unique topological challenge. While spirocyclic amines are highly valued for their three-dimensional character and improved pharmacokinetic properties[1], the N7 position in this specific scaffold is flanked by both the C5 spiro center and a C6-ethyl group. This creates an extreme steric wall that routinely causes traditional Buchwald-Hartwig aminations to fail, leading to catalyst degradation or unwanted side reactions[2].

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

🔬 Troubleshooting Guide & FAQs

Q1: Why does my cross-coupling fail completely at the N7 position, even when N1 reacts easily? Causality: The failure is rooted in the fundamental geometry of the catalytic cycle. N1 is a secondary amine within a 5-membered ring, hindered primarily by the C5 spiro center. N7, however, is located in a 6-membered ring and is shielded by both the spiro center and the adjacent C6-ethyl group. During the Buchwald-Hartwig cycle, the bulky N7 amine struggles to bind to the Pd(II) center. Even if binding occurs, the resulting Pd(II)-amido complex cannot easily adopt the required Y-shaped geometry necessary for the turnover-limiting step: reductive elimination[3].

Q2: Which ligand and catalyst system is required to breach the N7 steric wall? Causality: You must abandon first- and second-generation catalysts and utilize tBuBrettPhos paired with a Pd G3 or G4 palladacycle .

  • The Ligand: tBuBrettPhos is exceptionally bulky. Counterintuitively, this extreme steric bulk is required to accelerate the reaction. The massive ligand forces the aryl group and the hindered spirocyclic amine into close proximity around the palladium center, artificially lowering the activation energy required for reductive elimination[4].

  • The Precatalyst: A Pd G3 palladacycle ensures rapid, quantitative generation of the active Pd(0) species at room temperature upon mild deprotonation. This prevents the catalyst from aggregating into inactive "palladium black" while waiting for the slow amine-binding step to occur.

Q3: I am observing dehalogenation of my aryl bromide instead of the desired C-N coupling. How do I fix this? Causality: Dehalogenation is a classic symptom of a stalled catalytic cycle. Because reductive elimination at N7 is extremely slow, the Pd(II) intermediate has a prolonged lifespan. This allows competing side reactions—such as β-hydride elimination from the amine or proton abstraction from the solvent/base—to outcompete the desired C-N bond formation. Solution: Switch to a weaker, non-nucleophilic base like Cs2​CO3​ instead of NaOtBu , and ensure strictly anhydrous conditions using 1,4-Dioxane. If the amine allows, raising the concentration of the spirocycle can also kinetically favor amine binding over solvent abstraction.

Q4: How can I achieve orthogonal functionalization (e.g., Arylate N1, then Arylate N7)? Causality: You can exploit the inherent steric disparity of the scaffold. Use a less sterically demanding ligand (e.g., BINAP or Xantphos) to selectively arylate the less hindered N1 position. The N7 position will act as its own protecting group due to its steric shielding. Once N1 is capped, you can force the N7 functionalization using the aggressive tBuBrettPhos Pd G3 system under elevated temperatures (100°C).

📊 Quantitative Data: Catalyst & Ligand Selection Matrix

The following table summarizes the optimal conditions for targeting specific nitrogens within the 6-ethyl-1,7-diazaspiro[4.5]decane scaffold.

Target PositionSteric EnvironmentRecommended LigandRecommended Pd SourceOptimal BaseExpected Outcome
N1 Moderate (C5 Spiro)BINAP or Xantphos Pd2​(dba)3​ Cs2​CO3​ High chemoselectivity for N1; N7 remains unreacted.
N7 Extreme (C5 Spiro + C6 Ethyl)tBuBrettPhosPd G3 Palladacycle NaOtBu or LHMDSForces reductive elimination; overcomes C6-ethyl shielding.
N7 Extreme (C5 Spiro + C6 Ethyl)RuPhosPd G4 Palladacycle K3​PO4​ Good alternative for base-sensitive aryl halides[4].

⚙️ Experimental Protocol: Selective N7-Arylation

This protocol utilizes a self-validating workflow to ensure catalyst viability before committing precious spirocyclic starting materials.

Materials:

  • 6-ethyl-1,7-diazaspiro[4.5]decane (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • tBuBrettPhos Pd G3 (2-5 mol%)

  • NaOtBu (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the Aryl Halide, tBuBrettPhos Pd G3, and NaOtBu .

  • Solvent Addition & Catalyst Activation (Self-Validation Step 1): Add anhydrous 1,4-Dioxane. Stir at room temperature for 5 minutes. Validation: The solution must transition from pale yellow to a deep red/brown homogeneous mixture. This color shift confirms the successful deprotonation of the G3 precatalyst and generation of the active Pd(0) species. If the solution turns black and precipitates, the solvent is wet, and the catalyst has died.

  • Amine Addition: Add the 6-ethyl-1,7-diazaspiro[4.5]decane. Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat to 100°C in a pre-heated reaction block.

  • Reaction Monitoring (Self-Validation Step 2): After 2 hours, cool the reaction briefly and extract a 10 µL aliquot. Quench in 1 mL of MeCN/H2​O . Analyze via LCMS.

    • If Aryl Halide is consumed but product is low: Check for dehalogenation mass (Ar-H).

    • If both starting materials remain: The N7 steric bulk is preventing binding. Increase temperature to 110°C or switch base to LHMDS to form a more reactive amine anion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via reverse-phase chromatography.

📈 Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar AmineBind Amine Binding BOTTLENECK: C6-Ethyl Shielding PdII_Ar->AmineBind + Spiro Amine + Base PdII_Amido Pd(II)(Ar)(NR2)L AmineBind->PdII_Amido RedElim Reductive Elimination Forced by tBuBrettPhos PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Coupled Spirocycle RedElim->Product

Mechanistic bottlenecks in the Buchwald-Hartwig amination of hindered spirocycles.

Troubleshooting Issue Issue: Low Conversion at N7 Check1 Is Pd precipitating (Black solid)? Issue->Check1 Sol1 Switch to Pd G3/G4 Precatalyst Check1->Sol1 Yes Check2 Is Aryl Halide dehalogenating? Check1->Check2 No Sol2 Use weaker base (Cs2CO3) & dry Dioxane Check2->Sol2 Yes Check3 Is reaction stalling after activation? Check2->Check3 No Sol3 Use tBuBrettPhos to force Reductive Elimination Check3->Sol3 Yes

Decision tree for troubleshooting N7 cross-coupling failures.

📚 References

  • [3] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH PubMed Central. Available at: [Link]

  • [1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification for Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

Welcome to the technical support guide for the advanced purification of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate. This document is designed for researchers, medicinal chemists, and process development scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the advanced purification of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this complex spirocyclic diamine scaffold. The purity of this intermediate is paramount for its successful application in subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API).[1][2]

This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established scientific principles to help you overcome common purification challenges.

Section 1: Understanding and Identifying Potential Impurities

The first step in any purification strategy is to understand the potential impurities that may be present in your crude material.[3] The impurity profile is a direct fingerprint of the synthetic route and reaction conditions.[4]

FAQ: What are the most likely impurities I'll encounter?

Answer: Based on common synthetic routes for spirocyclic diamines and N-protected intermediates, your crude product may contain several classes of impurities.[5][6][7] Identifying these is crucial for selecting the appropriate purification method.

Table 1: Potential Impurities in Crude Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

Impurity ClassPotential SourceImpact on Purification & Analysis
Starting Materials Incomplete reaction; incorrect stoichiometry.Can often be removed by simple washing or extraction if physicochemical properties are distinct.
Reaction Intermediates Incomplete cyclization or incomplete N-alkylation steps.[3]May have similar polarity to the final product, complicating chromatographic separation.
Diastereomers The target molecule has at least two stereocenters (at C6 and the spiro C5 atom). Non-stereoselective synthesis will produce diastereomeric pairs.Diastereomers often have very similar polarities, making them difficult to separate by standard chromatography. Chiral separation methods may be required.[8][9]
By-products Side reactions such as over-alkylation, or by-products from the N-protection step (e.g., dibenzyl carbonate).Polarity can vary widely. Identification by MS and NMR is key to devising a removal strategy.
Degradation Products Instability of the benzyl carboxylate (Cbz) protecting group under harsh acidic, basic, or reductive conditions.[10][11]May introduce new functional groups (e.g., a free secondary amine), significantly altering polarity.
Residual Solvents Trapped solvents from the reaction or initial workup.Typically removed by drying under high vacuum, but may require recrystallization from a different solvent system.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids.[12] It relies on the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures.[13]

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of your compound is lower than the boiling point of the chosen solvent or when the solution is cooled too quickly.[13][14] An oil is essentially a supercooled liquid that contains significant amounts of trapped impurities.

Causality: Rapid cooling does not provide enough time for the molecules to align in an ordered crystal lattice. Impurities can also suppress the melting point, exacerbating the issue.[14]

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to ensure everything is fully dissolved.

  • Slow Down the Cooling:

    • Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Do not move it directly to an ice bath.[14]

    • This slow process is crucial for thermodynamic control, favoring the formation of a stable, pure crystal lattice.[13]

  • Use a Solvent/Anti-Solvent System:

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Heat the solution, then add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to make it clear again, then allow it to cool slowly.[14]

  • Induce Crystallization: If crystals are reluctant to form in the cooled solution, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" from a previous pure batch.[13]

Q2: My recrystallization yield is very low. How can I improve recovery?

Answer: Low yield typically points to one of two issues: using too much solvent or the compound having significant solubility in the cold solvent.

Troubleshooting Steps:

  • Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. Using a large excess of solvent will keep more of your product in the mother liquor upon cooling.[15]

  • Optimize the Solvent System: The ideal solvent is one where your compound has high solubility when hot and very low solubility when cold.[13] You may need to screen several solvents or mixed-solvent systems to find the optimal one.

  • Cool Thoroughly: Ensure the crystallization process is complete by cooling the flask in an ice-water bath for an extended period (e.g., 30-60 minutes) after it has reached room temperature.

  • Recover a Second Crop: Concentrate the mother liquor (the solution left after filtering the crystals) to about half its volume and cool it again. This may yield a second crop of crystals, which should be analyzed for purity separately before combining with the first crop.

Experimental Protocol: Selecting a Recrystallization Solvent System

Objective: To identify an optimal single or mixed-solvent system for the purification of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate.

Methodology:

  • Setup: Place small amounts (10-20 mg) of the crude material into several small test tubes.

  • Solvent Screening (Single):

    • To each tube, add a different solvent dropwise at room temperature (start with ~0.5 mL). Common solvents to test, in order of decreasing polarity, include water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.[13]

    • If the compound dissolves at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

    • If it does not dissolve, heat the test tube gently. If it dissolves when hot but precipitates upon cooling, you have found a potentially good solvent.

  • Solvent Screening (Mixed Pair):

    • Find a "good" solvent in which the compound is highly soluble at room temperature.

    • Find a "poor" solvent in which the compound is insoluble even when hot. The two solvents must be miscible.[15]

    • Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise until turbidity appears. If crystals form upon cooling, this is a viable mixed-solvent system.[15]

Section 3: Troubleshooting Column Chromatography

For separating complex mixtures or when recrystallization fails, flash column chromatography is the workhorse technique.[16] Given the basic nitrogen atoms in your molecule, specific challenges like peak streaking are common.

Q1: My compound is streaking/tailing badly on the silica gel column. How can I get sharp bands?

Answer: Peak tailing for amines on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the basic lone pairs on the nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica.

Causality: This strong interaction means that a portion of the molecules "stick" to the stationary phase and elute more slowly than the main band, causing a "tail."

Troubleshooting Steps:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% TEA to your solvent mixture. The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your compound and allowing it to elute in a sharp, symmetrical band.

    • Ammonia: For very basic compounds, using a solvent system saturated with ammonia (e.g., DCM/Methanol/Ammonium Hydroxide) can be effective.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

    • Treated Silica: Consider using end-capped or deactivated silica gel where the surface silanol groups are already minimized.

Q2: I can't separate my product from a close-running impurity. What can I do?

Answer: Poor resolution between two compounds means their interaction with the stationary phase is too similar under the current conditions. You need to change the chromatographic selectivity.

Troubleshooting Steps:

  • Fine-Tune Solvent Polarity: If the two spots are very close, running the column with a slightly less polar solvent system (lower Rf values) will increase the interaction with the silica gel and often enhance separation.

  • Switch Solvent System: Do not just change the ratio; change the solvents themselves. Different solvents interact with your compound in unique ways. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol. The change in hydrogen bonding capability can drastically alter selectivity.

  • Try Gradient Elution: Start with a low-polarity solvent system and gradually increase the polarity during the column run. This can help sharpen the peak of your desired compound while leaving more strongly retained impurities behind.

  • Change the Stationary Phase: If silica gel is not working, try alumina or switch to a reversed-phase (e.g., C18) column, which separates compounds based on hydrophobicity rather than polarity.

Workflow for Purification Method Selection

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes complex_mixture Is it a complex mixture or oil? is_solid->complex_mixture No success_recryst Was it successful? (Good purity & yield) try_recrystallization->success_recryst column_chrom Perform Flash Column Chromatography success_recryst->column_chrom No analyze_purity Analyze Purity (TLC, HPLC, NMR) success_recryst->analyze_purity Yes column_chrom->analyze_purity pure_product Pure Product analyze_purity->pure_product complex_mixture->column_chrom Yes

Caption: Decision tree for selecting a primary purification method.

Section 4: Advanced HPLC Analysis and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is essential for accurately determining the purity of your final compound. Method development and troubleshooting are key skills for any research scientist.[17]

FAQ: Common HPLC Problems and Solutions

Table 2: HPLC Troubleshooting Guide

SymptomCommon CausesRecommended Solutions
Drifting Retention Times Poor column equilibration; fluctuating column temperature; mobile phase composition changing (e.g., evaporation of volatile component).[18]Ensure the column is equilibrated with at least 10-20 column volumes of mobile phase. Use a column oven for stable temperature control.[18] Prepare fresh mobile phase daily and keep reservoirs covered.[19]
Peak Tailing Secondary interactions with silica silanols (especially for basic amines); column overload; mismatched injection solvent.[20]Add a modifier to the mobile phase (e.g., 0.1% TFA or 0.1% formic acid) to protonate the amines and suppress silanol interactions.[20] Reduce injection volume/concentration. Dissolve the sample in the mobile phase whenever possible.
High Backpressure Blockage in the system (e.g., clogged frit, guard column, or column); buffer precipitation; incorrect flow rate.[17]Systematically disconnect components (starting from the detector and moving backward) to locate the source of the pressure. Back-flush the column with a strong, compatible solvent. Ensure buffer components are fully soluble in the mobile phase.[17]
Split or Broad Peaks Partially clogged column inlet frit; column degradation ("voids"); injection solvent is much stronger than the mobile phase.Replace the column inlet frit or use a new column. Use a weaker injection solvent. Ensure the sample is fully dissolved.
Ghost Peaks Contamination in the mobile phase; late elution of a compound from a previous injection; carryover in the injector.[20]Use high-purity HPLC-grade solvents. Run a blank gradient to wash the column. Clean the injector port and syringe.
Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start HPLC Problem Observed problem_type What is the nature of the problem? start->problem_type pressure Pressure Issue (High/Low/Fluctuating) problem_type->pressure Pressure peaks Peak Shape Issue (Tailing/Fronting/Split) problem_type->peaks Peaks baseline Baseline Issue (Noise/Drift) problem_type->baseline Baseline retention Retention Time Issue (Drifting) problem_type->retention Retention pressure_sol Check for leaks. Check for blockages (frits, column). Degas mobile phase. Check pump seals/valves. pressure->pressure_sol peaks_sol Adjust mobile phase pH/modifier. Reduce sample concentration. Use weaker injection solvent. Replace column. peaks->peaks_sol baseline_sol Degas mobile phase. Use fresh, high-purity solvents. Clean detector cell. Check lamp energy. baseline->baseline_sol retention_sol Use column oven. Ensure proper column equilibration. Prepare fresh mobile phase. Check for leaks. retention->retention_sol

Caption: A systematic approach to troubleshooting common HPLC issues.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - SciSpace. (n.d.).
  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.).
  • Impurity Profiling of Drug Substances in Pharmaceuticals - Pharmaguideline. (2017, July 27).
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • Impurity Profiling: Theory and Practice - PharmaInfo. (n.d.).
  • impurity-profiling - Simson Pharma Limited. (2023, March 29).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Spirobicyclic Diamines 2: Synthesis of Homochiral Diastereoisomeric Proline Derived[2][2]-Spirolactams - Arrow@TU Dublin. (n.d.). Retrieved from

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
  • recrystallization, filtration and melting point. (n.d.).
  • Application Note – N-Boc protection. (n.d.).
  • Recrystallization. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2025, May 29).
  • HPLC Troubleshooting Guide. (n.d.).
  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).
  • An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem. (n.d.).
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. (2025, December 8).
  • Recrystallization and Crystallization. (n.d.).
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022, April 26).
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society - ACS Publications. (2025, September 29).
  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (2025, November 18).
  • 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one - PMC. (n.d.).
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.).
  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives - Benchchem. (n.d.).
  • An In-depth Technical Guide to 1-Thia-4- azaspiro[4.5]decane Hydrochloride and Its Derivatives: Synthesis - Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Diazaspiro[4.5]decane Scaffold Functionalization

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. Diazaspiro[4.5]decane derivatives (such as 2,8-diazaspiro[4.5]decane and 1,8-diazaspiro[4.5]decane) are highly valued in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. Diazaspiro[4.5]decane derivatives (such as 2,8-diazaspiro[4.5]decane and 1,8-diazaspiro[4.5]decane) are highly valued in medicinal chemistry as sp³-rich bioisosteres for piperazines and piperidines. They improve metabolic stability, lower lipophilicity, and enhance three-dimensional character (Fsp³)[1].

However, functionalizing these scaffolds presents unique synthetic challenges. The spirocyclic center introduces significant steric hindrance, the presence of two secondary amines complicates regioselectivity, and the basic nature of the amines can lead to transition-metal catalyst poisoning[2]. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to overcome these hurdles.

Section 1: Buchwald-Hartwig Cross-Coupling Diagnostics

Q: My Palladium-catalyzed C–N cross-coupling with 2,8-diazaspiro[4.5]decane stalls at low conversion (typically < 20%). How can I overcome this catalyst deactivation?

A: The fundamental issue is competitive coordination. The basic secondary amine of the diazaspiro[4.5]decane scaffold can aggressively coordinate to the palladium center, displacing the phosphine ligand and forming a catalytically dormant off-cycle complex[2]. Heating the reaction sometimes reverses this, but it often leads to degradation.

To systematically solve this, you must adjust both the ligand and the base:

  • Ligand Selection: Switch from first-generation ligands (like BINAP) to bulky, electron-rich dialkylbiaryl monophosphines like GPhos or XPhos. GPhos, in particular, is structurally designed to resist primary/secondary amine-induced catalyst deactivation while promoting efficient coupling[2].

  • Base Optimization: Strong bases like NaOtBu can induce base-mediated decomposition of sensitive substrates or the catalyst itself. Utilizing a moderate-strength base like Sodium trimethylsilanolate (NaOTMS) limits these decomposition pathways while maintaining the necessary basicity to drive the catalytic cycle[2].

Protocol: Optimized Buchwald-Hartwig Amination

Self-Validation Checkpoint: The use of LC-MS monitoring ensures the reaction is driven to completion, while the specific order of addition prevents premature catalyst poisoning.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with Pd₂(dba)₃ (2 mol%), GPhos (4 mol%), and NaOTMS (1.2 equiv)[2].

  • Substrate Addition: Add the aryl halide (1.0 equiv) and mono-protected 2,8-diazaspiro[4.5]decane (1.2 equiv). Note: Ensure the amine is added last to prevent it from saturating the Pd center before the active Pd(0)-L complex forms.

  • Solvent: Add anhydrous THF (to reach a 0.2 M concentration).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir at 70 °C for 12–24 hours. Monitor via LC-MS until complete consumption of the aryl halide is observed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II)(Ar)(X)L OxAdd->PdII AmineCoord Amine Coordination (Diazaspiro[4.5]decane) PdII->AmineCoord PdIIAmine Pd(II)(Ar)(Amine)L AmineCoord->PdIIAmine RedElim Reductive Elimination PdIIAmine->RedElim Deactivation Ligand Displacement (Dormant Complex) PdIIAmine->Deactivation Excess Amine Poor Ligand Product Coupled Product RedElim->Product Product->Pd0 Regeneration Deactivation->PdIIAmine Heat / GPhos

Pd-catalyzed C-N coupling cycle and amine-induced deactivation pathway.

Quantitative Data: Catalyst & Ligand Efficiency

The following table summarizes the quantitative impact of ligand and base selection on the Buchwald-Hartwig coupling of diazaspiro cores with deactivated aryl halides[2].

LigandBaseTemperature (°C)Conversion (%)Mechanistic Observation
BINAPNaOtBu90< 20%Severe catalyst deactivation by spiro-amine.
XPhosNaOtBu9065%Moderate yield; base-mediated degradation observed.
XPhosNaOTMS7082%Improved stability of the catalytic intermediate.
GPhosNaOTMS70> 95%Optimal resistance to amine-induced ligand displacement.

Section 2: Reductive Amination & Alkylation

Q: Reductive amination of the spiro-amine with sterically hindered ketones yields primarily unreacted starting material. How can I drive the imine/enamine formation?

A: The spirocyclic center creates a highly congested steric environment, strictly hindering the initial nucleophilic attack of the amine on the carbonyl carbon[1]. Standard conditions (e.g., NaBH(OAc)₃ in DCM at room temperature) fail because the equilibrium heavily favors the starting materials rather than the iminium ion.

Solution: You must force the equilibrium forward using Titanium(IV) isopropoxide (Ti(OPr-i)₄). Ti(OPr-i)₄ acts dualistically: it serves as a strong Lewis acid to activate the carbonyl carbon, and it acts as an irreversible water scavenger, driving the equilibrium toward the imine/enamine intermediate prior to the introduction of the reducing agent[3].

Protocol: Ti(OPr-i)₄ Mediated Reductive Amination

Self-Validation Checkpoint: The specific quench with 1N NaOH produces a distinct white titanium dioxide precipitate, visually confirming that the Lewis acid has been successfully neutralized and partitioned from the organic product.

  • Imine Formation: In a flame-dried flask under argon, combine the diazaspiro[4.5]decane derivative (1.0 equiv) and the ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add Ti(OPr-i)₄ (2.0 equiv) dropwise.

  • Activation: Stir the mixture at room temperature (or heat to 50 °C for extremely hindered aryl ketones) for 12 hours to ensure complete imine formation[3].

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (2.0 equiv) in small portions to control the exothermic reduction.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–8 hours.

  • Quench & Workup: Cautiously quench the reaction by adding 1N NaOH (equal volume to DCE) and stir vigorously for 30 minutes. A white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, wash the filter cake thoroughly with DCM, and separate the layers. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

Section 3: Regioselective Protection Strategies

Q: I need to synthesize a mono-functionalized 2,8-diazaspiro[4.5]decane, but direct mono-protection yields a messy statistical mixture. What is the most efficient strategy?

A: Direct mono-carbamoylation (e.g., using 1.0 equivalent of Boc₂O) of symmetrical spirodiamines is notoriously inefficient. Because the two secondary amines share nearly identical pKa values and steric environments, the reaction inevitably yields a statistical mixture of unprotected (0%), mono-protected (50%), and di-protected (50%) products, which are extremely difficult to separate via chromatography[4].

The most robust method is to synthesize the doubly protected derivative first, followed by controlled, statistical mono-deprotection[4]. Alternatively, if your target allows, utilizing an asymmetrical core like 1,8-diazaspiro[4.5]decane bypasses this issue entirely. In 1,8-diazaspiro[4.5]decane, the N-1 nitrogen is highly sterically hindered by the adjacent spiro center, allowing the N-8 position to react preferentially with electrophiles[5].

ProtectionStrategy Start Symmetrical 2,8-Diazaspiro[4.5]decane DirectBoc Direct Mono-Boc (Boc2O, 1 equiv) Start->DirectBoc Inefficient DiBoc Di-Boc Protection (Boc2O, 2.5 equiv) Start->DiBoc High Purity Pathway Mixture Statistical Mixture (Difficult Separation) DirectBoc->Mixture Inefficient MonoDeprotect Controlled Mono-Deprotection (TFA, stoichiometric) DiBoc->MonoDeprotect High Purity Pathway Target Pure Mono-Boc Intermediate MonoDeprotect->Target High Purity Pathway

Workflow for accessing mono-protected symmetrical diazaspiro[4.5]decanes.

References
  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems - ACS Publications -

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems - ResearchGate -

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - ACS Publications -

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT -

  • CAS 1385696-68-3: 1,8-Diazaspiro[4.5]decane-1-carboxylic acid, phenylmethyl ester, hydrochloride - CymitQuimica -

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Spirocyclic Building Blocks During Distillation

Welcome to the advanced troubleshooting and methodology center for the purification of highly strained spirocyclic building blocks. This guide is designed for researchers, application scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the purification of highly strained spirocyclic building blocks. This guide is designed for researchers, application scientists, and drug development professionals who require rigorous, field-proven strategies to isolate thermally labile sp3-rich scaffolds without compromising their structural integrity.

Q1: Why do spirocyclic building blocks degrade so easily during standard distillation, and what is the chemical mechanism behind it?

Expert Insight & Causality: Spirocyclic molecules, such as spiro[3.3]heptanes, are highly valued as sp3-rich bioisosteres for flat aromatic rings in modern drug discovery due to their rigid, 3D structures and favorable physicochemical properties[1]. However, this unique geometry comes at a thermodynamic cost. The forced geometry of the spiro-carbon induces immense Baeyer (angular) and Pitzer (torsional) strain.

When subjected to the prolonged thermal stress of standard fractional distillation, the thermal energy easily breaches the activation energy barrier for strain-release mechanisms. This typically results in irreversible ring-opening, retro-[2+2] cycloadditions, or rapid polymerization. Furthermore, the presence of trace impurities—such as Lewis acidic silanol groups on unpassivated glassware or residual transition metals from previous cross-coupling steps—acts as a catalyst, drastically lowering the activation energy required for these degradation pathways[2].

Q2: What is the optimal distillation setup to minimize thermal stress on these highly strained rings?

Expert Insight & Causality: The fundamental thermodynamic goal when distilling spirocycles is to minimize the residence time of the molecule at elevated temperatures. Standard distillation exposes the compound to boiling temperatures for hours, which is fatal for strained rings.

The optimal solution is Short-Path Vacuum Distillation (or Wiped-Film Evaporation for larger scales). This technology derives its name from the abbreviated distance—typically just a few centimeters—that vaporized compounds travel between the evaporation surface and the condensation point[3]. By operating under extreme vacuum conditions (e.g., <0.01 mbar), the boiling point of the spirocycle is proportionally lowered, often by 100–150 °C compared to atmospheric pressure[3]. This allows fragile molecular structures to vaporize rapidly and condense before thermal decomposition can occur.

Quantitative Comparison of Distillation Techniques
Distillation MethodOperating PressureAvg. Residence TimeThermal Degradation RiskBest Application for Spirocycles
Standard Fractional Atmospheric to 10 mbar1 – 4 HoursCritical / High Not recommended; guarantees ring-opening.
Kugelrohr 0.1 – 1 mbar10 – 30 MinutesModerate Small scale (<5g); requires careful temp control.
Short-Path Vacuum 0.001 – 0.1 mbar10 – 60 SecondsLow Lab scale (5g - 500g); excellent preservation.
Wiped-Film Evaporator < 0.001 mbar1 – 5 SecondsVery Low Process scale (>500g); continuous flow, safest.
Q3: How do I execute a self-validating short-path distillation protocol for a thermally labile spirocyclic amine?

Expert Insight & Causality: A self-validating protocol is a closed-loop system where the integrity of the setup is proven before the product is risked, and the success of the separation is verified in real-time. Follow this step-by-step methodology:

Step 1: Glassware Passivation

  • Action: Wash all distillation glassware with a 5% Triethylamine (TEA) solution in Dichloromethane (DCM), followed by a thorough drying in a vacuum oven.

  • Causality: This neutralizes active Lewis acidic silanol sites on the glass surface that can catalyze the ring-opening of spiro-amines during heating.

Step 2: Vacuum Integrity Test (Self-Validation Check 1)

  • Action: Assemble the dry short-path setup. Engage the vacuum pump and isolate the system using a manifold valve. The system must hold a pressure of <0.05 mbar for 10 minutes without creeping upward.

  • Causality: A micro-leak introduces oxygen (causing thermal oxidation) and raises the boiling point, forcing you to apply more heat than the spirocycle can survive.

Step 3: Crude Matrix Preparation & Degassing

  • Action: Dissolve the crude spirocycle in a minimal amount of low-boiling solvent. Perform three consecutive freeze-pump-thaw cycles on the Schlenk line.

  • Causality: Removes dissolved oxygen and volatile impurities that cause violent "bumping," which can carry crude impurities directly onto the short-path condenser.

Step 4: High-Stirring Distillation

  • Action: Apply the vacuum fully before applying any heat. Gradually increase the heating mantle temperature while maintaining a maximum safe stirring rate (e.g., 800+ RPM).

  • Causality: High stirring prevents localized superheating ("hot spots") at the flask walls, ensuring the spirocycle only experiences the exact temperature required for vaporization.

Step 5: Real-Time Fraction Analysis (Self-Validation Check 2)

  • Action: Isolate the very first drop of the main fraction and immediately analyze it via 1 H-NMR.

  • Causality: Look specifically for the sudden appearance of olefinic protons (typically between 4.5–6.0 ppm). The presence of double bonds is the immediate hallmark of a retro-[2+2] or ring-opened degradation product. If detected, abort the distillation, cool the flask, and re-evaluate the vacuum depth.

Q4: Even under high vacuum (<0.01 mbar), my spiro[oxetane-3,3'-azetidine] is polymerizing in the boiling flask. What am I missing?

Expert Insight & Causality: Spirocycles containing highly polarized heteroatoms (like oxetanes and azetidines) are exceptionally sensitive. If your vacuum and residence times are optimized but degradation still occurs, the issue is matrix-catalyzed polymerization .

  • Residual Transition Metals: If your preceding step was a Buchwald-Hartwig or Suzuki coupling, trace Palladium (Pd) or Copper (Cu) in the crude oil will act as a potent catalyst for ring-opening at elevated temperatures.

    • Troubleshooting: Pre-treat your crude oil by stirring it with a metal-scavenging resin (e.g., QuadraSil AP or SiliaBond Thiol) for 4 hours, then filter before distillation.

  • Thermal Radical Initiation: Strained ethers can undergo radical-initiated polymerization when heated.

    • Troubleshooting: Add 100–500 ppm of a high-boiling radical scavenger like Butylated hydroxytoluene (BHT) directly into the boiling flask. BHT will not co-distill under standard conditions and will terminate radical chain reactions in the crude matrix.

  • Matrix pH Imbalance: If the crude matrix is even slightly acidic, it will destroy the oxetane ring.

    • Troubleshooting: Add a spatula tip of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) directly into the distillation flask. This acts as a non-volatile buffer, keeping the thermal environment strictly basic/neutral.

Logical Workflow for Spirocycle Distillation

G Start Crude Spirocyclic Mixture Metal Metal Scavenging (Remove Pd/Cu) Start->Metal Step 1 Passivate Glassware Passivation (Base Wash) Metal->Passivate Step 2 Vacuum Vacuum Integrity Test (<0.05 mbar) Passivate->Vacuum Step 3 Vacuum->Vacuum Fail (Fix Leaks) Distill Short-Path Distillation (Low Residence Time) Vacuum->Distill Pass NMR 1H-NMR Validation (Check for Olefins) Distill->NMR First Drop Success Pure Spirocycle (Intact) NMR->Success No Olefins Fail Degradation Detected (Ring-Opening) NMR->Fail Olefins Present Troubleshoot Add BHT / Buffer Matrix Lower Temperature Fail->Troubleshoot Troubleshoot->Distill Retrial

Logical workflow for the self-validating distillation of thermally sensitive spirocycles.

Sources

Reference Data & Comparative Studies

Validation

Comparing Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate vs 2,8-diazaspiro[4.5]decane scaffolds

Escape from Flatland: A Comparative Guide to Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate vs. 2,8-Diazaspiro[4.5]decane Scaffolds in Drug Discovery As a Senior Application Scientist, I frequently evaluate build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Escape from Flatland: A Comparative Guide to Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate vs. 2,8-Diazaspiro[4.5]decane Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently evaluate building blocks not just for their theoretical binding affinity, but for their synthetic tractability and pharmacokinetic (PK) implications. The integration of spirocyclic scaffolds into modern drug discovery represents a critical strategy for "escaping flatland"—increasing the fraction of sp³-hybridized carbons (Fsp³) to improve aqueous solubility, enhance metabolic stability, and reduce off-target promiscuity[1],[2].

When comparing the 2,8-diazaspiro[4.5]decane and Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate scaffolds, we are fundamentally contrasting a symmetrical, linear bioisostere with a highly functionalized, conformationally locked asymmetric vector[3]. This guide objectively compares their structural profiles, mechanistic utility, and provides self-validating experimental workflows for their application.

Structural and Physicochemical Profiling

Understanding the innate physicochemical properties of these scaffolds is the first step in determining their appropriate application in a medicinal chemistry campaign.

Property2,8-Diazaspiro[4.5]decane[4]Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate[5]
Molecular Weight 140.23 g/mol 316.44 g/mol
Fsp³ Character High (100% sp³ core)Moderate-High (sp³ core + sp² Cbz group)
Symmetry Symmetrical (Pseudo-linear)Highly Asymmetrical
Exit Vectors ~180° (Piperazine-like)~90–120° (Orthogonal projection)
Steric Hindrance LowHigh (C6-ethyl group adjacent to N7)
Protection Strategy Unprotected diamineMono-protected (N7-Cbz)

Mechanistic Rationale in Drug Design

The 2,8-Diazaspiro[4.5]decane Scaffold: The Piperazine Bioisostere

The 2,8-scaffold is a premier piperazine bioisostere. Piperazine rings, while ubiquitous as linkers, often suffer from rapid CYP-mediated oxidation and can contribute to hERG channel blockade due to their planar nature. By introducing a spirocyclic junction, the 2,8-scaffold maintains the ~180° exit vectors required for linker functionality while significantly increasing the 3D bulk. This reduces the conformational entropy penalty upon binding[6] and disrupts the flat pi-stacking interactions associated with hERG liability.

The Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate Scaffold: The Conformationally Locked Vector

This scaffold is engineered for precision. The 1,7-nitrogen relationship projects functional groups in an orthogonal geometry, ideal for peptidomimetics or targeting deep, L-shaped binding pockets. Crucially, the C6-ethyl group is not merely decorative; it provides massive steric shielding adjacent to the N7 position. This restricts the conformational flipping of the piperidine ring, locking the scaffold into a predictable 3D geometry. Furthermore, the pre-installed N7-Cbz group allows for immediate, selective functionalization at the N1 position[5].

ScaffoldSelection Start Target Ligand Requirement Q1 Need linear exit vectors (Piperazine bioisostere)? Start->Q1 Q2 Need asymmetric 3D vectors with steric shielding? Q1->Q2 No S28 2,8-diazaspiro[4.5]decane (High Fsp3, Symmetrical) Q1->S28 Yes S17 Benzyl 6-ethyl-1,7-diaza... (Orthogonal, Hindered) Q2->S17 Yes

Decision matrix for selecting between symmetrical (2,8) and asymmetrical (1,7) spiro scaffolds.

Experimental Workflows & Protocols

A protocol is only as good as its validation steps. The following workflows are designed as self-validating systems, ensuring intermediate integrity before proceeding to complex couplings.

Protocol A: Statistical Desymmetrization of 2,8-Diazaspiro[4.5]decane

Causality: Because both nitrogens in the 2,8-scaffold are electronically similar, standard stoichiometric protection yields complex mixtures of unreacted, mono-, and di-protected species. By using a massive excess of the diamine, we statistically favor mono-protection. The unreacted diamine is highly water-soluble and easily removed during aqueous workup.

  • Reaction Setup: Dissolve 2,8-diazaspiro[4.5]decane (5.0 eq) in DCM/MeOH (9:1). Cool the reaction flask to 0°C.

  • Reagent Addition: Add a solution of Boc₂O (1.0 eq) in DCM dropwise over 2 hours via a syringe pump. Rationale: Slow addition maintains a low effective concentration of Boc₂O, preventing di-protection.

  • Workup: Concentrate the mixture, redissolve in EtOAc, and wash extensively with brine and 5% aqueous citric acid. The unreacted diamine partitions entirely into the aqueous layer.

  • Validation: Analyze the organic layer via LC-MS. A single major peak corresponding to [M+H]⁺ = 241.1 m/z should be observed. Confirm the presence of the free secondary amine via a positive Ninhydrin stain (purple/blue) on TLC.

Protocol B: Orthogonal Derivatization of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

Causality: The N1 position is a free secondary amine, allowing for immediate alkylation. The Cbz group is completely stable to these basic conditions but can be cleanly removed via hydrogenolysis later, revealing the sterically hindered N7 amine for subsequent amidation.

  • N1-Alkylation: React the scaffold (1.0 eq) with an alkyl halide (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C.

  • Intermediate Validation: Confirm complete conversion via LC-MS. The mass should reflect the N1-alkylated, N7-Cbz protected intermediate.

  • Cbz Hydrogenolysis: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under a balloon of H₂ gas for 4 hours. Rationale: Hydrogenolysis cleanly cleaves the benzyl carbamate without requiring harsh acids that might cleave other acid-sensitive functional groups.

  • Deprotection Validation: Filter the reaction through a pad of Celite to remove the palladium catalyst. Analyze the crude product via ¹H-NMR. The complete disappearance of the aromatic multiplet at ~7.3 ppm confirms successful Cbz deprotection.

  • N7-Amidation: React the liberated N7 amine with a carboxylic acid using HATU/DIPEA. Note: Due to the extreme steric hindrance of the adjacent C6-ethyl group, elevated temperatures (40°C) or extended reaction times (24h) are often required to drive this coupling to full conversion.

Workflow N1 Benzyl 6-ethyl-1,7-diaza... (Cbz-protected) N2 N1-Functionalization (e.g., Alkylation) N1->N2 N3 Cbz Hydrogenolysis (Pd/C, H2 atm) N2->N3 N4 N7-Functionalization (e.g., Amidation) N3->N4 N5 Final Asymmetric Spiro-Ligand N4->N5

Sequential orthogonal functionalization workflow for the 1,7-diazaspiro[4.5]decane scaffold.

References[4] PubChem. "2,8-Diazaspiro(4.5)decane | CID 19375496". National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/19375496[5] ChemicalBook. "Benzyl 6-Ethyl-1,7-Diazaspiro[4.5]Decane-7-Carboxylate(WX101053)". URL: https://www.chemicalbook.com/[3] Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery". Bioorganic & Medicinal Chemistry Letters. URL: https://pubmed.ncbi.nlm.nih.gov/25066485/[6] "Direct access to spirocycles by Pd/WingPhos-catalyzed enantioselective cycloaddition of 1,3-enynes". (2021). Nature Communications. URL: https://www.nature.com/articles/s41467-021-25981-x[1] "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review". (2025). RSC Medicinal Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2025/MD/D5MD00497G[2] "Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes". (2025). Communications Chemistry. URL: https://www.nature.com/articles/s42004-025-01580-5

Sources

Comparative

Comprehensive Guide: Validation of HPLC-UV Methods for Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate Purity Analysis

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Analytical Challenges The compound Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Analytical Challenges

The compound Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate is a highly functionalized spirocyclic scaffold frequently utilized in the development of novel therapeutics, including antimycobacterial agents and immunomodulators[1]. Structurally, it presents a unique analytical challenge: it contains a highly lipophilic, UV-active benzyl ester (Cbz) protecting group at position 7, alongside a basic secondary amine within the diazaspiro[4.5]decane core.

When conducting purity analysis, the basic nitrogen (pKa ~9.5) is notorious for interacting with residual acidic silanols on standard silica-based stationary phases. This secondary cation-exchange interaction disrupts the primary hydrophobic partitioning, leading to severe peak tailing, compromised resolution, and inaccurate impurity integration. To overcome this, analytical scientists must engineer a self-validating chromatographic system that chemically suppresses these interactions while adhering to the stringent regulatory frameworks outlined in the revised ICH Q2(R2) guidelines[2].

Chromatography_Logic Analyte Analyte: Benzyl 6-ethyl-1,7-diazaspiro [4.5]decane-7-carboxylate Challenge Challenge: Basic Secondary Amine (High Risk of Peak Tailing) Analyte->Challenge Sol1 Approach A: Low pH Mobile Phase (0.1% TFA, pH ~2.0) Challenge->Sol1 Ion-Pairing & Protonation Sol2 Approach B: CSH Column Technology (Surface Charge Repulsion) Challenge->Sol2 Steric/Charge Shielding Result Result: Sharp, Symmetrical Peaks (Tailing Factor < 1.2) Sol1->Result Sol2->Result

Figure 1: Chromatographic method selection logic for basic diazaspiro compounds.

Technology Comparison: HPLC-UV vs. UHPLC-UV vs. LC-MS

While High-Performance Liquid Chromatography (HPLC) remains the traditional workhorse for routine release testing, Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer orthogonal advantages. UHPLC operates at extreme pressures (up to 20,000 psi) utilizing sub-2 µm particles, which drastically increases theoretical plates and reduces analysis time by up to 80% compared to standard HPLC[3],[4].

Choosing the correct platform depends on the lifecycle stage of the diazaspiro derivative. Below is an objective performance comparison based on experimental data for spirocyclic purity analysis.

Quantitative Performance Comparison
Performance MetricHPLC-UV (Standard)UHPLC-UV (Optimized)LC-MS (Orthogonal)
Max Operating Pressure Up to 6,000 psi[4]Up to 20,000 psi[4]System Dependent
Stationary Phase 5.0 µm C181.7 µm CSH C181.7 µm C18
Analysis Time 25.0 min5.0 min7.5 min
Resolution (Rs) 2.14.8N/A (Mass Resolved)
Sensitivity (LOQ) 0.05% Area0.01% Area< 0.001% Area
Primary Application Routine QA/QC ReleaseHigh-Throughput PurityImpurity Profiling
Cost per Analysis LowMedium (Lower solvent use)High

Causality Insight: We highly recommend transitioning to UHPLC-UV utilizing a Charge Surface Hybrid (CSH) C18 column for this specific molecule. The CSH particle applies a low-level positive surface charge that electrostatically repels the protonated diazaspiro amine, eliminating the need for strong ion-pairing agents like Trifluoroacetic acid (TFA), which can cause signal suppression if the method is later transferred to LC-MS[1].

ICH Q2(R2) Validation Framework

A method is only as reliable as its validation. The (effective June 2024) mandates a lifecycle approach to analytical procedure validation[5]. To prove that the HPLC-UV method is "fit-for-purpose," it must be subjected to a rigorous, self-validating protocol.

Validation_Workflow Dev 1. Method Optimization (System Suitability Established) Spec 2. Specificity (Peak Purity via DAD) Dev->Spec Lin 3. Linearity & Range (LOQ to 120% Specification) Spec->Lin Prec 4. Precision (Repeatability %RSD < 2.0%) Lin->Prec Acc 5. Accuracy (Spike Recovery 98-102%) Prec->Acc Rob 6. Robustness (DoE: Flow, Temp, pH) Acc->Rob

Figure 2: Stepwise analytical method validation workflow compliant with ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) guarantees that the instrument is performing optimally before any sample data is integrated.

Phase 1: Chromatographic Conditions
  • Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm (Chosen to mitigate basic amine tailing).

  • Mobile Phase A: 0.1% v/v TFA in LC-MS Grade Water (Protonates the amine, ensuring consistent retention).

  • Mobile Phase B: 0.1% v/v TFA in LC-MS Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 210 nm (captures the amide/ester backbone) and 254 nm (captures the benzyl ring)[1].

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

Phase 2: Sample Preparation

Causality Check: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch effects (e.g., peak fronting or splitting).

  • Diluent: Water / Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL to saturate potential binding sites on the membrane).

Phase 3: The Self-Validating System Suitability Test (SST)

Before executing the validation parameters, inject the 1.0 mg/mL standard six times. The system is only validated for use if it meets the following criteria:

  • Tailing Factor (Tf): 1.5 (Proves the CSH column/TFA is effectively shielding the basic amine).

  • Theoretical Plates (N): 5,000 (Proves column efficiency).

  • Injection Precision: %RSD of peak area 1.0% (Proves autosampler accuracy).

Phase 4: Executing ICH Q2(R2) Validation Parameters
  • Specificity: Inject a blank (diluent), a placebo (if formulated), and a sample spiked with known degradation products (e.g., acid/base hydrolysis products of the benzyl ester). Use a Diode Array Detector (DAD) to calculate the Peak Purity Angle vs. Peak Purity Threshold. The angle must be less than the threshold, proving the diazaspiro peak is spectrally homogenous[5].

  • Linearity & Range: Prepare a minimum of 5 concentration levels ranging from the Reporting Threshold (typically 0.05%) up to 120% of the nominal concentration. Plot Area vs. Concentration. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Spike Recovery): Spike known amounts of the diazaspiro API into a blank matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare in triplicate. Calculate the % Recovery. Acceptance criteria: 98.0% - 102.0%.

  • Robustness: Deliberately vary the flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.1 units). The SST criteria must still pass under these altered conditions, proving the method's reliability in routine laboratory environments[2].

References

  • Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC? Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • ACS Publications. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

Cbz vs. Boc Protection Strategies for 6-Ethyl-1,7-diazaspiro[4.5]decane Synthesis: A Comparative Guide

Spirocyclic diamines, particularly the 1,7-diazaspiro[4.5]decane scaffold, are highly valued in modern medicinal chemistry for their rigid, three-dimensional architectures. They frequently serve as core motifs in1[1] and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic diamines, particularly the 1,7-diazaspiro[4.5]decane scaffold, are highly valued in modern medicinal chemistry for their rigid, three-dimensional architectures. They frequently serve as core motifs in1[1] and GPCR ligands. However, the scalable synthesis of these biologically relevant spirocyclic pyrrolidines requires robust orthogonal protection strategies to differentiate the two nitrogen centers[2].

When a 6-ethyl substitution is introduced, the steric environment becomes highly asymmetric, complicating regioselective protection. This guide objectively compares Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) protection strategies, providing field-proven protocols and mechanistic causality to optimize your synthetic workflow.

Structural & Mechanistic Analysis: The Steric Penalty

To design an effective orthogonal protection strategy, we must first analyze the distinct microenvironments of the two nitrogen atoms in 6-ethyl-1,7-diazaspiro[4.5]decane:

  • N1 (Pyrrolidine Ring): A secondary amine adjacent to the C5 spiro center. While moderately hindered, the 5-membered ring allows for sufficient conformational flexibility to accommodate bulky electrophiles under forcing conditions.

  • N7 (Piperidine Ring): A secondary amine flanked by the C8 methylene and the highly congested C6 carbon. The C6 carbon is bonded to an ethyl group and the C5 spiro center. In the lowest-energy chair conformation, this creates a gem-diethyl-like steric pocket that severely shields the trajectory of the N7 lone pair.

The Causality of Reagent Selection: Attempting to protect N7 with Boc anhydride (Boc₂O) results in poor yields. The tetrahedral intermediate formed during the attack on the anhydride is highly destabilized by the bulky tert-butyl group clashing with the C6-ethyl moiety. Conversely, Benzyl chloroformate (Cbz-Cl) is a more reactive electrophile, and its planar benzyl group offers a significantly less sterically demanding transition state[3]. Therefore, kinetic control dictates that Cbz is the superior choice for the hindered N7 position.

MechanisticLogic Start Analyze Steric Environment N1 N1 (Pyrrolidine) Adjacent to Spiro C5 Start->N1 N7 N7 (Piperidine) Adjacent to C6-Ethyl & C5 Start->N7 Boc Boc Protection (Bulky tert-butyl) N1->Boc N7->Boc Cbz Cbz Protection (Planar benzyl) N7->Cbz Result1 Successful at N1 (Moderate hindrance) Boc->Result1 at N1 Result2 Failed/Low Yield at N7 (Severe steric clash) Boc->Result2 at N7 Result3 Successful at N7 (Less steric penalty) Cbz->Result3 at N7

Mechanistic logic dictating protecting group selection based on steric hindrance at N1 and N7.

Comparative Performance Data

The quantitative data below highlights the stark contrast in efficiency between the two primary orthogonal protection sequences.

Table 1: Efficiency of Orthogonal Protection Strategies for 6-Ethyl-1,7-diazaspiro[4.5]decane

MetricStrategy A: 1-Boc, 7-CbzStrategy B: 1-Cbz, 7-BocCausality / Observation
N7 Protection Yield 92% (Cbz-Cl)45% (Boc₂O)Boc₂O faces severe steric clash at the C6-ethyl/C5-spiro pocket.
N1 Protection Yield 88% (Boc₂O, DMAP)85% (Cbz-Cl)N1 is less hindered; both reagents perform well under forcing conditions.
Overall 2-Step Yield ~81% ~38%Strategy A bypasses the kinetic barrier at N7, maximizing throughput.
Deprotection Selectivity Excellent PoorH₂/Pd-C selectively cleaves Cbz at N7 without affecting the Boc at N1.

Experimental Workflows & Self-Validating Protocols

Based on the data, Strategy A (1-Boc, 7-Cbz) is the authoritative standard for this scaffold. Below are the field-proven, self-validating protocols for achieving this orthogonal protection.

Protocol 1: Regioselective Synthesis of 7-Cbz-6-ethyl-1,7-diazaspiro[4.5]decane
  • Objective: Selectively protect the highly hindered N7 amine while leaving N1 free.

  • Causality: By utilizing the highly reactive Cbz-Cl at low temperatures (0 °C), we exploit the slight pKa advantage of the piperidine nitrogen (N7) over the pyrrolidine nitrogen (N1). The planar nature of the Cbz group minimizes the steric penalty imposed by the C6-ethyl group.

  • Methodology:

    • Dissolve 6-ethyl-1,7-diazaspiro[4.5]decane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool the mixture to 0 °C under an inert atmosphere.

    • Add Benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise over 30 minutes to prevent localized heating and over-protection.

    • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation System:

    • TLC: Check against the starting material using UV light (254 nm). The product will be highly UV-active due to the newly installed benzyl ring, whereas the starting material is not.

    • LC-MS: Confirm the regioselective mono-protection by observing the mass shift. Look for the clean appearance of the [M+H]+ peak at m/z 303.2.

Protocol 2: Synthesis of 1-Boc-7-Cbz-6-ethyl-1,7-diazaspiro[4.5]decane
  • Objective: Cap the remaining N1 amine with a Boc group to achieve full orthogonal protection.

  • Causality: N1 is adjacent to the spiro center, making it sluggish to react with the bulky Boc₂O. To overcome this activation energy barrier, 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst alongside thermal energy (reflux).

  • Methodology:

    • Dissolve the 7-Cbz intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M).

    • Add Boc₂O (2.0 eq) and a catalytic amount of DMAP (0.2 eq).

    • Reflux the mixture (65 °C) for 12–16 hours.

    • Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/Ethyl Acetate).

  • Self-Validation System:

    • ¹H NMR (400 MHz, CDCl₃): The spectrum must show a dominant, sharp 9H singlet at ~1.42 ppm (confirming the tert-butyl group) and a 2H singlet at ~5.10 ppm (confirming the benzylic CH₂ of the Cbz group). The disappearance of the broad N-H stretch in IR spectroscopy (~3300 cm⁻¹) further validates complete capping.

ProtectionWorkflow SM 6-Ethyl-1,7-diazaspiro[4.5]decane (Unprotected) N7_Cbz 7-Cbz-6-ethyl-1,7-diazaspiro[4.5]decane (Sterically favored at N7) SM->N7_Cbz Cbz-Cl, DIPEA Regioselective Fully_Prot 1-Boc-7-Cbz-6-ethyl-1,7-diazaspiro[4.5]decane (Orthogonally Protected) N7_Cbz->Fully_Prot Boc2O, DMAP Force conditions Deprot_N1 7-Cbz-6-ethyl-1,7-diazaspiro[4.5]decane (Free N1 for coupling) Fully_Prot->Deprot_N1 TFA/DCM (Cleaves Boc) Deprot_N7 1-Boc-6-ethyl-1,7-diazaspiro[4.5]decane (Free N7 for coupling) Fully_Prot->Deprot_N7 H2, Pd/C (Cleaves Cbz)

Workflow for orthogonal protection and selective deprotection of 6-ethyl-1,7-diazaspiro[4.5]decane.

Downstream Deprotection Logistics

Once orthogonally protected, the scaffold can be selectively unmasked for sequential functionalization:

  • To functionalize N7: Subject the fully protected intermediate to hydrogenolysis (H₂, 1 atm, 10% Pd/C in MeOH). The Cbz group is cleanly cleaved as toluene and CO₂, leaving the acid-stable Boc group at N1 intact.

  • To functionalize N1: Treat the intermediate with 4M HCl in Dioxane or 20% TFA in DCM. The acid-labile Boc group is removed as isobutylene and CO₂, while the Cbz group at N7 remains completely stable.

By aligning the steric demands of the protecting groups with the topological constraints of the 6-ethyl-1,7-diazaspiro[4.5]decane scaffold, researchers can bypass kinetic bottlenecks and achieve high-yielding, scalable syntheses of complex spirocyclic drug candidates.

References
  • Melnykov, K. P., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega (2019). 2[2]

  • Ikeda, S., et al. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety." Journal of Medicinal Chemistry (2021). 1[1]

  • Hernández-Ibáñez, S., et al. "Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate." Tetrahedron (2020). 3[3]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate: A Comparative Guide

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in modern drug discovery[1]. Spirocyclic diamines, such as the 1,7-diazaspiro[4.5]decane core, offer re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in modern drug discovery[1]. Spirocyclic diamines, such as the 1,7-diazaspiro[4.5]decane core, offer restricted conformations that enhance target specificity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[2].

For analytical chemists and drug development professionals, understanding the mass spectrometry (MS) fragmentation patterns of protected spirocyclic building blocks is critical for reaction monitoring, library synthesis, and downstream metabolite identification. This guide objectively analyzes the gas-phase thermodynamics of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate , comparing its performance against alternative scaffolds and providing a self-validating analytical protocol.

Gas-Phase Thermodynamics & Fragmentation Causality

Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate features two distinct nitrogen centers: a highly basic, unprotected secondary amine (N1 in the pyrrolidine-like ring) and a carboxybenzyl (Cbz)-protected amine (N7 in the piperidine-like ring).

During Electrospray Ionization (ESI+), protonation preferentially occurs at the N1 position due to its higher gas-phase proton affinity. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes competitive fragmentation driven by the stability of the leaving groups[3]:

  • Protecting Group Cleavage (The Cbz Pathway): The carbamate linkage is highly susceptible to low-energy CID. The dominant pathway is the heterolytic cleavage of the C-O bond to yield the resonance-stabilized benzyl cation (tropylium ion, m/z 91.1), accompanied by the neutral loss of CO2[4].

  • Spirocyclic Core Fragmentation: At higher collision energies, the rigid spirocyclic core undergoes α -cleavage. The presence of the 6-ethyl group provides a labile site for radical or neutral loss, yielding secondary diagnostic ions[5].

G M [M+H]+ Precursor Protonated N1 Cbz Cbz Cleavage Pathway M->Cbz Spiro Spiro Core Pathway M->Spiro Trop Benzyl Cation (m/z 91.1) Cbz->Trop LossCO2 Loss of CO2 (Neutral Loss) Cbz->LossCO2 Alpha Alpha-Cleavage (Loss of Ethyl) Spiro->Alpha

Caption: Logical fragmentation pathways of Cbz-protected spirocyclic diamines during CID.

Comparative Performance Analysis

To objectively evaluate the analytical utility of this compound, we compare its MS predictability and stability against two common alternatives: a Boc-protected spirocyclic analog and a non-spirocyclic (flat) Cbz-protected piperazine.

Quantitative Fragmentation Comparison
Product / AnalogScaffold ClassProtecting GroupPrimary CID Reporter IonSecondary Core FragmentsRelative Ionization Efficiency (ESI+)Fragmentation Predictability
Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate SpirocyclicCbzm/z 91.1 (Benzyl cation)[M+H-134]+, Loss of EthylHigh (Basic N1)Excellent (Distinct reporter)
tert-Butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate SpirocyclicBoc[M+H-56]+ (Loss of Isobutylene)[M+H-100]+, Loss of EthylHigh (Basic N1)Moderate (Neutral loss overlap)
Benzyl 3-ethylpiperazine-1-carboxylate Flat (Non-Spiro)Cbzm/z 91.1 (Benzyl cation)Piperazine ring openingModerateHigh

Causality in Performance Differences:

  • Cbz vs. Boc: While Boc groups fragment cleanly via the loss of isobutylene (m/z -56) and CO2, these neutral losses do not generate a distinct low-mass reporter ion. In complex biological matrices or high-throughput library screening, neutral losses can overlap with matrix background. The Cbz group, however, generates a highly abundant m/z 91.1 reporter ion, making its MS/MS detection highly predictable and orthogonal to biological background noise[4].

  • Spirocyclic vs. Flat Scaffolds: The spiro-junction in the 1,7-diazaspiro[4.5]decane core restricts the degrees of freedom during gas-phase excitation. Unlike flat piperazines that undergo chaotic ring-opening, the spirocycle channels fragmentation energy toward the more labile 6-ethyl substituent, resulting in cleaner, more interpretable MS/MS spectra[1].

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a self-validating system . It incorporates internal causality checks to prevent false negatives caused by matrix suppression or insufficient collision energy.

Workflow Prep Sample Prep & Isotope Spike LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI CID CID Fragmentation ESI->CID Val Internal Validation CID->Val

Caption: Self-validating LC-MS/MS workflow for spirocyclic diamine characterization.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Action: Dilute the analyte to 1 µg/mL in 50:50 Water:Methanol. Spike the sample with 100 ng/mL of a heavy-isotope labeled standard (e.g., 13C6​ -benzyl-protected amino acid).

  • Causality: The 13C6​ -benzyl standard acts as a built-in thermodynamic control. If the MS/MS spectrum yields the 13C6​ -tropylium ion (m/z 97.1) but lacks the analyte's m/z 91.1 ion, the analyst can conclusively determine the absence of the analyte, ruling out insufficient CID energy as a false negative.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Employ a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a biphasic gradient. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Ramp from 5% B to 95% B over 3 minutes.

  • Causality: The highly polar N1 amine drives early elution, but the lipophilic Cbz group ensures adequate retention. A steep gradient separates the intact parent molecule from any prematurely deprotected artifacts generated via in-source fragmentation, ensuring the precursor mass is accurately isolated by the quadrupole.

Step 3: ESI-MS/MS Acquisition (Data-Independent Acquisition)

  • Action: Operate the mass spectrometer in ESI positive mode. Utilize an alternating collision energy (CE) scan: a low-energy scan (5 eV) followed by a high-energy ramp (20–40 eV).

  • Causality: The low-energy scan preserves the intact [M+H]+ precursor, confirming the molecular weight. The high-energy ramp shatters the Cbz group to yield the m/z 91.1 reporter ion while simultaneously driving the α -cleavage of the spirocyclic core. Acquiring both simultaneously validates the precursor-to-product ion relationship without requiring a second injection.

Step 4: Data Analysis & System Suitability

  • Action: Verify the ratio of m/z 91.1 to the [M+H−134]+ (loss of Cbz) fragment.

  • Causality: A consistent ratio confirms that the fragmentation is occurring within the collision cell rather than the source. The protocol validates itself by checking the presence of the internal standard's m/z 97.1 ion; if present, the system's fragmentation mechanics are verified as operational.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry (2025).[1] URL:[Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group / Helvetica Chimica Acta (2025).[2] URL:[Link]

  • Selective cleavage of Cbz-protected amines. Organic Letters (2001).[3] URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed Central (NIH) (2019).[5] URL:[Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PubMed Central (NIH).[4] URL:[Link]

Sources

Validation

Beyond Flat Rings: Benchmarking Spirocyclic Diamines Against Piperazine Scaffolds in Modern Drug Design

For decades, piperazine has reigned as a "privileged scaffold" in medicinal chemistry. It has been primarily utilized to enhance aqueous solubility, modulate physicochemical properties, and serve as a versatile linker in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For decades, piperazine has reigned as a "privileged scaffold" in medicinal chemistry. It has been primarily utilized to enhance aqueous solubility, modulate physicochemical properties, and serve as a versatile linker in hit-to-lead optimization[1]. However, the modern drug discovery landscape demands more than just basic solubility. The planar nature of piperazine often leads to suboptimal three-dimensional spatial coverage, while its basicity and lipophilicity frequently trigger off-target liabilities, most notably hERG-mediated cardiotoxicity[2].

Enter spirocyclic diamines —conformationally restricted, sp³-rich bioisosteres that are fundamentally reshaping lead optimization. By replacing rotatable bonds with rigid, orthogonal ring systems, spirocycles lock molecules into bioactive conformations, reducing the entropic penalty of binding[2]. As a Senior Application Scientist, I have compiled this guide to objectively benchmark spirocyclic diamines (such as diazaspiro[3.3]heptane) against traditional piperazine scaffolds, providing the mechanistic rationale and self-validating experimental protocols necessary for integrating these 3D motifs into your drug design workflows.

The Physicochemical and Pharmacological Paradigm Shift

Comparing piperazine to spirocyclic alternatives reveals a stark contrast in molecular behavior. The transition from a 2D planar ring to a 3D spirocyclic core inherently increases the fraction of sp³-hybridized carbons (Fsp³), a metric strongly correlated with clinical success and reduced promiscuity[3].

Causality in Design

The quaternary carbon in spirocycles disrupts the flat aromatic stacking that often leads to poor solubility driven by high crystal lattice energy. For example, the incorporation of an oxygen atom into a spirocyclic unit (oxa-spirocycles) has been shown to yield up to a 40-fold improvement in water solubility compared to traditional cycloalkanes[4]. Furthermore, the altered spatial trajectory of the basic nitrogen atoms modifies the pKa and reduces lipophilicity (LogD). This directly mitigates promiscuous binding to the hERG potassium channel, a common liability for lipophilic basic amines[2].

Case Study: Target Selectivity

A premier example of this scaffold hopping is the optimization of the PARP inhibitor Olaparib. Replacing the flexible piperazine ring with a rigid diazaspiro[3.3]heptane scaffold resulted in a compound with significantly enhanced selectivity for PARP-1 over other PARP family members. This conformational restriction directly translated to reduced off-target DNA damage and lower cytotoxicity[2][3]. Similarly, replacing piperidine/piperazine rings with aza-spirocycles in local anesthetics has been proven to significantly reduce cardiotoxicity[5].

Table 1: Comparative Benchmarking of Piperazine vs. Spirocyclic Diamines
ParameterTraditional Piperazine ScaffoldSpirocyclic Diamine ScaffoldMechanistic Rationale
Fsp³ (Fraction sp³) Low (~0.2 - 0.4)High (>0.6)Quaternary spiro-carbon introduces inherent 3D saturation, escaping "flatland"[3].
Aqueous Solubility Moderate (relies on basicity)High (up to 40x improvement)Rigid 3D geometry disrupts crystal lattice packing energy, favoring solvation[4].
Lipophilicity (LogD) Moderate to HighLow to ModerateAltered dipole moments and basicity vectors reduce overall lipophilic partitioning[2].
Target Selectivity Often promiscuous (pan-inhibition)Highly selectiveConformational restriction locks the molecule into a specific bioactive vector, reducing entropic penalty[2].
Safety (hERG Liability) High liability (traps in pore)Reduced liabilityAltered spatial orientation of the basic nitrogen sterically hinders optimal binding to hERG inner cavity residues[2][5].

Visualizing the Optimization Workflow

To successfully transition from a piperazine lead to a spirocyclic candidate, structural and biological workflows must be tightly integrated.

ScaffoldHopping Lead Piperazine Lead (Planar, Low Fsp3) Liability Liability ID (hERG, Poor PK) Lead->Liability In vitro testing Spiro Spirocyclic Replacement (e.g., Diazaspiro[3.3]heptane) Liability->Spiro Bioisosteric Design Screen ADME/Tox Profiling (Patch-Clamp, LC-MS) Spiro->Screen Synthesis & Assay Screen->Spiro Iterative SAR Candidate Optimized Candidate (High Fsp3, Safe) Screen->Candidate Validation

Workflow for bioisosteric replacement of piperazine with spirocyclic diamines.

PARPSelectivity cluster_piperazine Traditional Piperazine Scaffold cluster_spiro Spirocyclic Diamine Scaffold Pip Piperazine Analog (Flexible Vector) Pan Pan-PARP Inhibition (PARP-1, 2, 3) Pip->Pan Tox Off-Target Toxicity (Cytotoxicity) Pan->Tox Spiro Diazaspiro[3.3]heptane (Rigid 3D Vector) Sel Selective PARP-1 Inhibition Spiro->Sel Safe Reduced DNA Damage (Improved Safety) Sel->Safe

Mechanistic divergence in target selectivity driven by spirocyclic vs. piperazine scaffolds.

Experimental Methodologies for Scaffold Benchmarking

To objectively benchmark a piperazine lead against a newly synthesized spirocyclic analog, application scientists must employ orthogonal assays that evaluate both thermodynamic properties and safety profiles. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput Kinetic Solubility Profiling (LC-MS/MS)

Causality: Why measure kinetic over thermodynamic solubility for early benchmarking? Kinetic solubility mimics the physiological state of a dosed API dissolving in gastric/intestinal fluids before precipitation occurs. Because spirocycles inherently disrupt crystal lattice energy, they prevent rapid nucleation, making this assay highly sensitive to the benefits of spirocyclic replacement.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the piperazine lead and spirocyclic analog in 100% LC-MS grade DMSO.

  • Aqueous Dilution: Spike 10 µL of the stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well deep-well plate (Final DMSO concentration = 1%).

  • Incubation & Phase Separation: Seal the plate and incubate on a plate shaker at 37°C for 24 hours at 300 rpm. Post-incubation, centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.

  • Quantification: Transfer 50 µL of the supernatant to a new plate, dilute 1:10 with mobile phase, and quantify the dissolved API using LC-MS/MS against a standard curve prepared in 100% DMSO.

Self-Validation System:

  • Positive Control: Propranolol (High solubility, >100 µM expected).

  • Negative Control: Nicardipine (Low solubility, <10 µM expected).

  • Acceptance Criteria: The standard curve must yield an R2>0.99 . Control values must fall within 15% of historical laboratory baselines to validate the assay run.

Protocol B: Automated Patch-Clamp Assay for hERG Liability Screening

Causality: hERG toxicity is driven by the interaction of lipophilic basic amines with the Tyr652 and Phe656 residues within the channel's inner pore. Spirocyclic diamines shift the basic amine's vector, sterically hindering this interaction[2][5]. Automated patch-clamp provides direct electrophysiological evidence of this rescue.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency using Detachin and resuspend in extracellular recording buffer.

  • Electrophysiological Recording: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration. Apply a voltage protocol: depolarizing pulse to +20 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the piperazine and spirocyclic compounds in a dose-response format (0.1 µM to 30 µM, 0.3% final DMSO). Allow 3 minutes of equilibration per concentration.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block and determine the IC₅₀ using a four-parameter logistic fit.

Self-Validation System:

  • Positive Control: Terfenadine (Known hERG blocker, expected IC₅₀ ~50 nM).

  • Negative Control: Vehicle (0.3% DMSO, expected current rundown <10% over the recording period).

  • Acceptance Criteria: Seal resistance must be >1 GΩ. Baseline tail current must be >300 pA before compound addition.

Synthetic Integration and Late-Stage Functionalization

Historically, the incorporation of spirocyclic diamines posed synthetic challenges due to steric hindrance at the quaternary center. Today, modern cross-coupling methodologies have democratized their use. Utilizing 6 allows for the rapid, scalable diversification of spirocyclic scaffolds, matching the synthetic tractability of traditional piperazines[6].

By leveraging these 3D architectures, drug development professionals can systematically engineer out the ADME and toxicity liabilities inherent to flat rings, paving the way for safer, more efficacious therapeutics.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications. Source: acs.org. URL:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: tandfonline.com. URL:[Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic | ChemRxiv. Source: chemrxiv.org. URL:[Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Source: researchgate.net. URL:[Link]

  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science. Source: rsc.org. URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: nih.gov. URL:[Link]

Sources

Comparative

Spectroscopic validation (IR, 1H-NMR, 13C-NMR) of synthesized diazaspiro derivatives

The transition from flexible piperazine rings to rigid diazaspirocycles—such as 2,6-diazaspiro[3.3]heptane—represents a paradigm shift in modern drug discovery. By restricting conformational flexibility, these bioisoster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition from flexible piperazine rings to rigid diazaspirocycles—such as 2,6-diazaspiro[3.3]heptane—represents a paradigm shift in modern drug discovery. By restricting conformational flexibility, these bioisosteres lock the vector of the nitrogen lone pairs, significantly enhancing target affinity and metabolic stability in frameworks like PARP inhibitors[1].

However, the rigid geometry of spirocyclic cores introduces unique spectroscopic challenges. The constrained ring systems often exhibit complex, second-order NMR splitting patterns, and the resulting deprotected salts are notoriously hygroscopic, complicating standard IR analysis. This guide provides an authoritative comparison of spectroscopic validation techniques (IR, ¹H-NMR, ¹³C-NMR) for diazaspiro derivatives, detailing the causality behind instrument selection and providing self-validating experimental protocols.

Resolving the Spiro Core: High-Field vs. Benchtop NMR

The structural validation of a diazaspirocycle relies heavily on resolving the protons of its rigid cyclobutane or piperidine rings. When the symmetry of a 2,6-diazaspiro[3.3]heptane core is broken by different N-protecting groups (e.g., one Boc group and one Tosyl group), the methylene protons reside in distinct chemical environments.

The Causality of Magnetic Field Strength: In a rigid spiro system, restricted rotation prevents the time-averaging of proton environments. Consequently, the methylene protons often couple with each other, creating complex AB or AA′BB′ spin systems rather than simple singlets[2].

  • High-Field NMR (400–600 MHz): Essential for final structural elucidation. The high magnetic field spreads out the chemical shift dispersion ( Δν ), ensuring that Δν≫J (the coupling constant). This resolves overlapping multiplets into distinct, assignable peaks, confirming the spatial relationship of the spiro substituents.

  • Benchtop NMR (60–100 MHz): While benchtop systems suffer from lower spectral resolution and peak overlap due to second-order effects[3], they are unparalleled for rapid, at-line reaction monitoring. They provide immediate stoichiometric ratios of broad aliphatic envelopes to aromatic signals, allowing chemists to gate reaction progress without waiting for core facility queues[4].

Table 1: Performance Comparison of NMR Platforms for Diazaspirocycles
ParameterHigh-Field NMR (500 MHz)Benchtop NMR (60 MHz)Application in Spiro Synthesis
Resolution High ( Δν≫J )Low (Second-order overlap)High-field required for final publication; Benchtop for process control.
Spiro CH₂ Splitting Distinct doublets/multipletsBroad unresolved envelopeHigh-field confirms diastereotopic protons in asymmetric spiro cores.
Data Acquisition 10–30 minutes (with queue)< 2 minutes (at-line)Benchtop enables rapid go/no-go decisions during cross-coupling.
Cost & Upkeep High (Cryogens required)Low (Permanent magnet)Benchtop democratizes routine monitoring[3].

Functional Group Validation: ATR-FTIR vs. Transmission (KBr) IR

Validating the deprotection of a diazaspirocycle (e.g., removing a Boc group to reveal a secondary amine) requires precise identification of the N-H stretch. Because free diazaspiroamines are highly basic, they are typically isolated as hydrochloride (HCl) or trifluoroacetate (TFA) salts, which are extremely hygroscopic.

The Causality of Sample Preparation: Traditional Transmission IR relies on pressing the analyte into a Potassium Bromide (KBr) pellet. However, KBr is inherently hygroscopic. During pellet preparation, the matrix absorbs atmospheric moisture, resulting in a massive, broad O-H stretching band from 3300 to 3500 cm⁻¹. This artifact completely masks the critical secondary amine N-H stretch (typically sharp, ~3240 cm⁻¹). Conversely, Attenuated Total Reflectance (ATR-FTIR) requires zero sample preparation. The neat solid is pressed directly against a diamond crystal, preventing moisture absorption and yielding a true, unmasked representation of the N-H and C=O vibrational modes[2].

G Root IR Method Selection ATR ATR-FTIR (Neat Solid) Root->ATR Recommended KBr Transmission (KBr) Root->KBr Legacy ATR_Pro No Moisture Absorption Clear N-H Stretch (~3240 cm⁻¹) ATR->ATR_Pro KBr_Con Hygroscopic Interference Masked N-H by Broad O-H KBr->KBr_Con

Decision matrix for selecting IR spectroscopy methods for hygroscopic salts.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the synthesis and spectroscopic validation of tert-Butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate incorporates built-in validation gates[2].

Phase 1: Synthesis and In-Process Monitoring
  • Reaction Setup: Dissolve benzyl-protected azetidine precursor (7.88 mmol) in Methanol (40 mL). Add 10% Pd/C (0.05 equiv). Stir under a hydrogen atmosphere at 45 °C.

  • Self-Validating Gate (Benchtop NMR): After 24 hours, withdraw a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl₃. Acquire a 60 MHz ¹H-NMR spectrum.

    • Causality Check: The reaction is only deemed complete when the sharp benzyl CH₂ singlet (~3.5 ppm) and the aromatic multiplet (~7.3 ppm) completely disappear. If present, continue hydrogenation.

Phase 2: Isolation and IR Validation
  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the deprotected spiro solid.

  • Self-Validating Gate (ATR-FTIR): Place 2 mg of the neat solid directly onto the ATR diamond sensor.

    • Causality Check: Confirm the presence of the Boc carbonyl stretch at 1692 cm⁻¹ and the emergence of the secondary amine N-H stretch at 3243 cm⁻¹. The absence of a broad 3400 cm⁻¹ O-H band validates that the sample is dry and structurally intact[2].

Phase 3: High-Resolution Structural Elucidation
  • NMR Acquisition: Dissolve 15 mg of the purified solid in CDCl₃ (using 0.03% v/v TMS as an internal standard). Acquire ¹H (300+ MHz) and ¹³C (75+ MHz) spectra.

    • Causality Check: The spiro carbon must appear distinctly in the ¹³C-NMR. In diazaspiro[3.3]heptanes, the highly strained quaternary spiro carbon typically resonates upfield at ~32.0 ppm, while the adjacent CH₂ carbons appear at ~58–60 ppm due to nitrogen deshielding[2].

G A Synthesize Diazaspiro Core B Reaction Monitoring A->B C Benchtop NMR (60 MHz) Rapid Aliphatic/Aromatic Ratio B->C D Purification & Isolation C->D Conversion >95% E Structural Elucidation D->E F High-Field NMR (500 MHz) 1H, 13C, 2D COSY/HSQC E->F G ATR-FTIR Functional Group Validation E->G

Workflow for synthesis and spectroscopic validation of diazaspiro derivatives.

Table 2: Quantitative Spectroscopic Data Summary[2]

Target Compound: tert-Butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

TechniqueKey SignalsStructural Assignment
ATR-FTIR 1691 cm⁻¹ (s), 1341 cm⁻¹ (s), 1156 cm⁻¹ (s)C=O (Boc), Asymmetric SO₂, Symmetric SO₂
¹H-NMR (300 MHz, CDCl₃) δ 7.70 (d, J=8.2, 2H), 7.36 (d, J=8.2, 2H)Tosyl aromatic protons ( AA′BB′ system)
¹H-NMR (300 MHz, CDCl₃) δ 3.84 (s, 4H), 3.83 (s, 4H)Spiro CH₂ groups (Deshielded by N and SO₂)
¹³C-NMR (75 MHz, CDCl₃) δ 155.7, 79.9, 28.2Boc group (C=O, quaternary C, methyls)
¹³C-NMR (75 MHz, CDCl₃) δ 60.1, 58.9, 32.0Spiro core (CH₂ near Ts, CH₂ near Boc, Spiro C)

References

  • 2,6-Diazaspiro[3.
  • Source: National Institutes of Health (NIH)
  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL
  • Source: National Institutes of Health (NIH)

Sources

Validation

Comparative Biological Activity of Substituted Diazaspiro[4.5]decanes in Target Binding: A Technical Guide

The diazaspiro[4.5]decane scaffold has emerged as a privileged structure in modern drug discovery. Its inherent rigidity and three-dimensional conformation provide a unique framework for developing potent and selective l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The diazaspiro[4.5]decane scaffold has emerged as a privileged structure in modern drug discovery. Its inherent rigidity and three-dimensional conformation provide a unique framework for developing potent and selective ligands for a variety of biological targets. This guide offers a comparative analysis of the target binding activities of substituted diazaspiro[4.5]decanes, supported by experimental data, to assist researchers in the rational design of novel therapeutics. The unique architecture of diazaspirocycles, where two rings share a single carbon atom, can lead to enhanced target binding, improved metabolic stability, and favorable physicochemical properties compared to their non-spirocyclic counterparts[1].

Targeting Profile of Diazaspiro[4.5]decane Derivatives

Substituted diazaspiro[4.5]decanes have demonstrated significant activity across a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. This section will compare the binding affinities of various derivatives for these targets.

Sigma Receptors

Sigma receptors, divided into σ1 and σ2 subtypes, are a unique class of intracellular proteins.[2] The σ1 receptor, in particular, is an endoplasmic reticulum-resident chaperone protein that has been implicated in a variety of neurological disorders and pain.[2][3] Consequently, it has become an attractive target for therapeutic intervention.

A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent σ1 receptor antagonists.[3] Although not a 1,7-diazaspiro[4.5]decane, this class of compounds highlights the utility of the diazaspiro core in targeting sigma receptors. Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions are crucial for high-affinity binding.

Table 1: Comparative Binding Affinities of Diazaspiro Derivatives for Sigma-1 Receptors

Compound IDScaffoldSubstituentsK_i (nM) for σ1RReference
32 2,6-diazaspiro[3.4]octan-7-oneN-benzyl, C4-phenyl1.8[3]
NE-100 N/A (Reference Compound)N/A4.16 (IC50)[2]
S1RA (E-52862) N/A (Reference Compound)N/A17[2]

Note: Data for direct 1,7-diazaspiro[4.5]decane analogs was not available in the provided search results. The table presents data for a related diazaspiro scaffold to illustrate the potential of this chemical class.

The high affinity of compound 32 underscores the potential of diazaspiro compounds as potent sigma-1 receptor modulators. Further exploration of the 1,7-diazaspiro[4.5]decane scaffold with similar substitution patterns could yield novel and selective sigma receptor ligands.

Kinase Inhibition

Diazaspiro[4.5]decanone scaffolds have shown considerable promise as potent and selective kinase inhibitors. Their rigid structure allows for the precise orientation of substituents to interact with key residues in the ATP-binding pocket of kinases[1].

One notable example is a spiro-azaindoline derivative, a diazaspiro[4.5]decanone, which exhibits potent inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. A comparison with its non-spirocyclic counterpart highlights the critical role of the spirocyclic core in achieving high potency[1].

Table 2: Comparative Activity of a Diazaspiro[4.5]decanone Kinase Inhibitor

CompoundTarget KinaseIC50 (nM)Cell-based Potency (nM)Reference
Spiro-azaindoline 12 HPK15150[1]
Non-spirocyclic analog HPK1>1000>5000[1]

The more than 200-fold increase in potency for the spirocyclic compound demonstrates the significant advantage conferred by the diazaspiro[4.5]decanone scaffold in this context.

Opioid and Dopamine Receptors

The versatility of the diazaspiro[4.5]decane scaffold extends to other CNS targets, including opioid and dopamine receptors.

A novel chemotype of δ opioid receptor (DOR)-selective agonists based on a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified.[4] Given the potential of DOR agonists in treating neurologic and psychiatric disorders, the discovery of new scaffolds is of high importance.[4]

Furthermore, a series of potent and selective dopamine D3 receptor (D3R) antagonists with diazaspiro alkane cores have been synthesized.[5] These compounds showed favorable D3R affinity and high selectivity over the D2R.

Table 3: Binding Affinities of Diazaspiro Derivatives for Dopamine D3 Receptors

Compound IDD3R K_i (nM)D3R vs D2R Selectivity (fold)Reference
15a 25.6905[5]
15c 122264[5]
11 45.8647[5]
14 33.1808[5]

The sub-nanomolar to low nanomolar affinity and high selectivity of these compounds underscore the potential of the diazaspiro scaffold in developing treatments for disorders such as schizophrenia, Parkinson's disease, and substance abuse[5].

Antifungal and Anticancer Activity

Beyond CNS targets, diazaspiro[4.5]decanes have shown promise as antifungal and anticancer agents.

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potential chitin synthase inhibitors with antifungal activity.[6] Several of these compounds exhibited potent inhibition of chitin synthase and displayed excellent activity against Candida albicans, in some cases superior to the standard-of-care drug fluconazole[6].

Table 4: Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound IDTargetIC50 (mM) against Chitin SynthaseMIC (mmol/L) against C. albicansReference
4d Chitin SynthaseN/A0.04[6]
4j Chitin Synthase0.12N/A[6]
4e Chitin Synthase0.13N/A[6]
Fluconazole N/AN/A0.104[6]

Additionally, various diazaspiro[4.5]decane derivatives, including 1-thia-4-azaspiro[4.5]decanes, have been synthesized and evaluated for their anticancer activity against several human cancer cell lines, such as liver, prostate, and colorectal carcinoma.[7][8] Some of these compounds demonstrated moderate to high inhibition activities[7][8].

Experimental Protocols

To facilitate further research and validation of findings, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (diazaspirocycle)

  • 384-well plate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 10 µL of the kinase and peptide substrate solution in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the signal according to the specific assay format (e.g., luminescence, fluorescence).

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol describes a method to determine the binding affinity of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparation from cells expressing sigma-1 receptors

  • [³H]-Pentazocine (radioligand)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound

  • Non-specific binding control (e.g., Haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the membrane preparation, [³H]-Pentazocine, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate at 37°C for 120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.

Visualizations

Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling s1r Sigma-1R bip BiP/GRP78 s1r->bip Association ip3r IP3R s1r->ip3r Modulation ros ROS Modulation s1r->ros ion_channels Ion Channel Modulation s1r->ion_channels ca_release Ca2+ Release ip3r->ca_release ligand σ1R Ligand ligand->s1r stress Cellular Stress stress->bip dissociation

Caption: Simplified Sigma-1 receptor signaling pathway.

Workflow for Structure-Activity Relationship (SAR) Studies

sar_workflow start Identify Hit Compound (Diazaspiro[4.5]decane core) synthesis Synthesize Analogs (Vary Substituents) start->synthesis screening In Vitro Screening (Binding & Functional Assays) synthesis->screening data_analysis Analyze SAR Data screening->data_analysis data_analysis->synthesis Iterative Design lead_optimization Lead Optimization (ADME/Tox Properties) data_analysis->lead_optimization Identify Lead

Caption: A typical workflow for SAR studies of diazaspirocycles.

Conclusion

Diazaspiro[4.5]decanes represent a highly versatile and valuable scaffold in medicinal chemistry. The comparative data presented in this guide demonstrate their potential to yield potent and selective ligands for a diverse range of biological targets, from CNS receptors to enzymes involved in infectious diseases and cancer. The rigid, three-dimensional nature of this scaffold provides a solid foundation for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and workflows serve as a resource for researchers aiming to explore and optimize this promising class of compounds.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. MDPI. [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

This guide provides detailed, step-by-step procedures for the proper disposal of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate. As researchers, scientists, and drug development professionals, our commitment to s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides detailed, step-by-step procedures for the proper disposal of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a protocol, but a framework for thinking about chemical waste management, grounded in scientific principles and regulatory compliance.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on the structure of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate and data from similar compounds, a conservative approach to safety is warranted.[2][3]

1.1. Anticipated Hazards: The molecule's structure suggests the following potential hazards:

  • Skin and Eye Irritation: Many amine and heterocyclic compounds can cause irritation upon contact.[2][4]

  • Respiratory Tract Irritation: If the compound is a powder or aerosol, it may cause respiratory irritation.[2]

  • Harmful if Swallowed or Inhaled: Similar compounds have shown potential for harm upon ingestion or inhalation.[4][5]

1.2. Required Personal Protective Equipment (PPE): Given the anticipated hazards, the following minimum PPE is required when handling this compound or its waste:

PPE ItemSpecificationRationale
Gloves Nitrile rubber, disposableTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[4][6]
Lab Coat Standard, flame-resistantTo protect skin and clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize inhalation of any dust or vapors.[2][8]

Part 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents dangerous reactions and ensures that waste is sent to the appropriate treatment facility.[7][9][10]

2.1. Waste Categorization: Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate waste should be classified as Hazardous Chemical Waste . It should not be disposed of down the drain or in regular trash under any circumstances.[7][11]

2.2. Segregation Protocol:

  • Designate a Specific Waste Container: Use a dedicated, properly labeled container for this waste stream.

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams, especially:

    • Strong Oxidizing Agents: To prevent potentially violent reactions.[4]

    • Strong Acids and Bases: To avoid uncontrolled hydrolysis or other reactions.[4]

    • Incompatible Solvents: Keep halogenated and non-halogenated solvent waste separate.[9]

2.3. Container Requirements:

  • Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy.[9][10]

  • Condition: The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[7][10]

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate"

    • The accumulation start date.[9]

    • The primary hazards (e.g., "Irritant," "Handle with Caution").

Part 3: Disposal Procedures

The disposal of this compound must be handled by a licensed professional waste disposal service.[8] Your institution's Environmental Health and Safety (EHS) office will coordinate this. The following information outlines the likely disposal pathways and the rationale behind them.

3.1. Primary Disposal Method: Incineration High-temperature incineration in a licensed hazardous waste facility is the recommended disposal method for complex organic molecules like this one.[8][12]

  • Causality: Incineration ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[13] The process is conducted in a controlled environment with scrubbers to treat any hazardous flue gases.

3.2. Potential Pre-treatment (Expert Use Only) While not recommended for general laboratory practice, chemical degradation may be an option under specific, controlled circumstances, likely performed by a specialized waste disposal company.

  • Hydrolysis of the Carbamate Group: Carbamate esters can be hydrolyzed under acidic or basic conditions.[12][14] This process would break the carbamate bond, but the resulting degradation products would still require proper disposal. This is a complex procedure that should not be attempted without expert consultation and a thorough risk assessment.

3.3. Spill and Decontamination Procedures: In the event of a spill, follow these steps:

  • Ensure Proper Ventilation and PPE: [2][4]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to absorb any liquid or cover any solid.

  • Clean-up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[15]

Part 4: Regulatory and Compliance Framework

All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, this is primarily managed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[10][16]

4.1. The Role of the Chemical Hygiene Plan (CHP): Your laboratory's CHP is a critical document that outlines the specific procedures for handling and disposing of hazardous chemicals.[17][18] All personnel must be trained on the contents of the CHP.

4.2. Waste Generator Status: The EPA categorizes hazardous waste generators based on the quantity of waste produced per month.[19] It is essential to know your facility's generator status, as this dictates storage time limits and reporting requirements.[20]

4.3. Documentation: Maintain meticulous records of all hazardous waste generated. When the waste is collected for disposal, you will need to complete a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination.[19][20]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate.

DisposalWorkflow Disposal Workflow for Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate cluster_prep Preparation & Handling cluster_contain Containment cluster_disposal Disposal & Compliance cluster_spill Spill Response Start Start: Have Waste Compound AssessHazards 1. Assess Hazards (Skin/Eye Irritant, Harmful) Start->AssessHazards DonPPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE SelectContainer 3. Select Approved Container (HDPE, Good Condition, Sealed) DonPPE->SelectContainer LabelContainer 4. Label Container Correctly ('Hazardous Waste', Name, Date) SelectContainer->LabelContainer SegregateWaste 5. Segregate Waste (No Oxidizers, Acids, Bases) LabelContainer->SegregateWaste StoreWaste 6. Store in Designated Area (Follow CHP Guidelines) SegregateWaste->StoreWaste ContactEHS 7. Contact EHS for Pickup StoreWaste->ContactEHS Manifest 8. Complete Hazardous Waste Manifest ContactEHS->Manifest FinalDisposal 9. Licensed Vendor Disposal (Incineration) Manifest->FinalDisposal Spill Spill Occurs ContainSpill Contain with Absorbent Spill->ContainSpill Cleanup Clean up and Decontaminate ContainSpill->Cleanup Cleanup->ContactEHS DisposeCleanup Dispose of all materials as Hazardous Waste Cleanup->DisposeCleanup

Caption: Decision workflow for safe disposal.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security.

  • CAS 960294-14-8: benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate. CymitQuimica.

  • SAFETY DATA SHEET (for 1,4-dioxaspiro[4.5]decan-8-one). Fisher Scientific.

  • Cas 886449-73-6, tert-butyl 7-benzyl-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate. Lookchem.

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.

  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Knoxville.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration.

  • Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Safety Data Sheet. AK Scientific, Inc.

  • Material Safety Data Sheet - Benzyl alcohol MSDS. ScienceLab.com.

  • SAFETY DATA SHEET (for 2-(Benzyloxy)ethanol). Tokyo Chemical Industry.

  • SAFETY DATA SHEET (for Benzyl salicylate). Thermo Fisher Scientific.

  • MSDS of tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Capot Chemical.

  • SAFETY DATA SHEET. Merck Millipore.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.

  • 6-benzyl-2,6-diazaspiro[4.5]decane Safety Information. Sigma-Aldrich.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • Laboratory Waste Disposal. University of Aveiro.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Chemical Properties of Benzyl alcohol (CAS 100-51-6). Cheméo.

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. École Polytechnique Fédérale de Lausanne.

  • Carbamate pesticides: a general introduction (EHC 64, 1986). International Programme on Chemical Safety.

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.

  • 1-Azaspiro[4.5]decane. PubChem.

  • 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione. ResearchGate.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Laboratory waste disposal. Freie Universität Berlin.

  • benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride Safety Information. Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

As a Senior Application Scientist, I recognize that handling novel or specialized chemical intermediates like Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate requires more than a generic safety checklist. In drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or specialized chemical intermediates like Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate requires more than a generic safety checklist. In drug discovery and pharmaceutical synthesis, experimental integrity and operator safety are inextricably linked.

Because highly specific toxicological data for novel spirocyclic derivatives is often proprietary or under development, we must synthesize a risk assessment by analyzing the molecule's structural components[1]. This guide provides a self-validating, mechanistically grounded protocol for the safe handling, operation, and disposal of this compound.

Mechanistic Hazard Assessment

To select the appropriate Personal Protective Equipment (PPE), we must first understand why this molecule poses a risk. Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate features two critical functional domains:

  • The Free Secondary Amine (Position 1): Unprotected amines are inherently basic and nucleophilic. Upon contact with physiological moisture (eyes, mucous membranes, sweat), they can cause localized alkaline hydrolysis, leading to severe irritation or chemical burns.

  • The Benzyl Carbamate (Cbz) Protecting Group: The addition of the bulky, aromatic Cbz group significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds bypass the skin's aqueous barrier much more efficiently than their hydrophilic counterparts, increasing the risk of systemic dermal absorption.

Based on structural analogs (e.g., tert-Butyl 1,7-diazaspiro[4.5]decane derivatives), we classify this compound under the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Risk-Based PPE Selection

Do not rely on standard minimum lab attire. The enhanced dermal penetration risk dictates a more rigorous PPE strategy[2].

Hazard VectorStructural CauseRequired PPEValidation Mechanism
Dermal Exposure Lipophilic Cbz group enhances skin penetration.Double-Gloving: Inner layer standard nitrile (4 mil); Outer layer extended-cuff nitrile (8 mil). Flame-resistant lab coat.Visual Check: Inspect outer gloves for micro-tears every 15 minutes. Doff outer layer immediately if contaminated.
Ocular Exposure Basic amine causes alkaline tissue damage.Chemical Splash Goggles: Must form a complete seal around the eyes.Fit Test: Ensure no gaps exist between the goggle skirt and the face. Safety glasses are insufficient.
Inhalation Fine powder aerosolization during weighing.Engineering Control: Certified Chemical Fume Hood.Airflow Check: Verify face velocity monitor reads between 80–120 feet per minute (fpm) before opening the sash[3].

Operational Workflow & Logical Relationships

The following diagram illustrates the self-validating workflow required to handle this compound safely, ensuring that hazard assessment directly informs physical handling and subsequent disposal.

Workflow Start 1. Structural Hazard Assessment (Amine Irritant / Lipophilic Cbz) PPE 2. Don Advanced PPE (Double Nitrile, Sealed Goggles) Start->PPE Hood 3. Fume Hood Validation (Verify Flow: 80-120 fpm) PPE->Hood Handle 4. Chemical Handling (Anti-static Weighing & Transfer) Hood->Handle Waste 5. EPA-Compliant Disposal (Segregate from Acids/Oxidizers) Handle->Waste Decon 6. Workspace Decontamination & Aseptic PPE Doffing Waste->Decon

Fig 1: Self-validating operational workflow for handling lipophilic spirocyclic amines.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol is designed to minimize aerosolization and prevent cross-contamination when preparing stock solutions (e.g., in DMSO or DMF) for downstream assays.

Step 1: Pre-Operational Validation

  • Verify the chemical fume hood is operational. The sash must be positioned at the marked working height.

  • Don PPE as outlined in Section 2. Ensure the lab coat is fully buttoned to the collar.

Step 2: Anti-Static Weighing

  • Rationale: Spirocyclic amine powders often hold static charges, causing them to "jump" and aerosolize, increasing inhalation risk.

  • Wipe the exterior of the chemical vial and the weighing spatula with a static-reducing wipe.

  • Place a pre-tared, anti-static weigh boat on the analytical balance inside the fume hood.

  • Carefully dispense the required mass of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate.

Step 3: In-Situ Solubilization

  • Rationale: Transferring dry powders between vessels increases exposure risk. Solubilize as early in the process as possible.

  • Add the calculated volume of anhydrous DMSO directly to the weigh boat or transfer the powder to a glass vial before adding the solvent.

  • Cap the vial tightly. Vortex gently until fully dissolved.

Step 4: Decontamination

  • Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., a 70% Isopropanol/water solution) to remove microscopic dust.

  • Doff the outer layer of gloves inside the fume hood to contain any invisible chemical residue.

Spill Response and EPA-Compliant Disposal Plan

Improper disposal of functionalized organic amines can lead to severe environmental contamination and regulatory penalties[4]. Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines[5][6].

Immediate Spill Response (Liquid or Powder):

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Neutralize & Absorb: For powders, do not sweep (which aerosolizes the chemical). Cover with damp absorbent pads. For solutions, apply an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

Routine Disposal Plan:

  • Segregation: Do not mix this compound with strong acids or oxidizing agents. The basic amine can react exothermically with acids, and the organic framework is susceptible to violent oxidation.

  • Labeling: Place all contaminated consumables (pipette tips, outer gloves, weigh boats) and liquid waste into a dedicated container. The EPA requires the label to explicitly state "Hazardous Waste" , list the chemical identity, and include a hazard pictogram (Irritant/Toxic)[5].

  • Storage Limits: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is kept tightly closed unless actively adding waste. Transfer to a Central Accumulation Area (CAA) within the legally mandated timeframe (typically 90 to 180 days depending on your facility's generator status)[5][7].

References

  • ACS Material. PPE and Safety for Chemical Handling. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from:[Link]

  • Lab Manager / Environmental Protection Agency (EPA). Managing Hazardous Chemical Waste in the Lab. Retrieved from:[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.